molecular formula C7H8ClN B1589733 2-Chloro-3-methylaniline CAS No. 29027-17-6

2-Chloro-3-methylaniline

Cat. No.: B1589733
CAS No.: 29027-17-6
M. Wt: 141.6 g/mol
InChI Key: RQRKMXABSUYQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methylaniline is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRKMXABSUYQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951631
Record name 2-Chloro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29027-17-6
Record name 2-Chloro-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29027-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-chloro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029027176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZENAMINE, 2-CHLORO, 3-METHYL-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-3-methylaniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-3-methylaniline: Chemical Properties, Structure, and Experimental Protocols

Introduction

This compound, also known as 2-chloro-3-methylbenzenamine, is an organic compound that serves as a crucial intermediate in various industrial and research applications.[1] Its unique molecular structure, featuring a chlorinated and methylated aniline (B41778) core, makes it a versatile building block in the synthesis of agrochemicals, dyes, pigments, and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the chemical properties, structural features, and detailed experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a chlorine atom at position 2, a methyl group at position 3, and an amine group at position 1.[1]

  • IUPAC Name: this compound[1][]

  • Synonyms: 2-chloro-3-methylbenzenamine, 6-chloro-m-toluidine[1]

  • CAS Number: 29027-17-6[][3][4]

  • Molecular Formula: C₇H₈ClN[1][]

  • Canonical SMILES: CC1=C(C(=CC=C1)N)Cl[1][]

  • InChI Key: RQRKMXABSUYQBV-UHFFFAOYSA-N[]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Molecular Weight 141.60 g/mol [1][]
Appearance Liquid at room temperature[1][]
Boiling Point 219.8°C (at 760 mmHg)[1]
Density 1.2 g/cm³[1]
LogP (Partition Coefficient) 2.37[1]
Refractive Index n20/D 1.588

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its practical application. The following sections provide protocols for common synthetic routes and analytical procedures.

Synthesis Protocols

1. Sulfur-Mediated Reduction of 2-Chloro-6-nitrotoluene (B1664060)

This method provides a scalable synthesis with high purity.[1]

  • Reactants: 2-chloro-6-nitrotoluene, sulfur, sodium bicarbonate.[1]

  • Solvent: N,N-dimethylformamide (DMF).[1]

  • Molar Ratios:

    • 2-chloro-6-nitrotoluene to sulfur = 1:3–5.[1]

    • Sodium bicarbonate = 3–5 equivalents relative to 2-chloro-6-nitrotoluene.[1]

  • Procedure:

    • Combine 2-chloro-6-nitrotoluene, sulfur, sodium bicarbonate, and DMF in a reaction vessel.

    • Heat the mixture to a temperature between 110–140°C.[1]

    • Maintain the reaction for 10–24 hours.[1]

    • After the reaction is complete, filter the mixture to remove solid by-products.[1]

    • Isolate the final product via vacuum distillation.[1]

  • Yield and Purity: This method can achieve yields of 77% to 85% with a purity of 99%.[1]

2. Catalytic Hydrogenation of 2-Chloro-6-nitrotoluene

This is a clean and highly efficient method for producing this compound.[1]

  • Reactants: 2-chloro-6-nitrotoluene, hydrogen gas.[1]

  • Catalyst: Typically Palladium on carbon (Pd/C) or other noble metal catalysts.[1]

  • Solvent: Various organic solvents or aqueous mixtures.[1]

  • Procedure:

    • Dissolve 2-chloro-6-nitrotoluene in a suitable solvent in a pressure-rated reaction vessel.

    • Add the catalyst to the mixture.

    • Pressurize the vessel with hydrogen gas to a moderate pressure.

    • Maintain the reaction at a mild to moderate temperature (e.g., room temperature to 80°C).[1]

    • Monitor the reaction until completion.

    • Filter off the catalyst.

    • Remove the solvent under reduced pressure to obtain the product.

  • Yield and Purity: Under optimized conditions, this process can yield approximately 95% of the product with a purity exceeding 99%.[1]

Analytical Protocol: Gas Chromatography (GC)

The concentration of this compound in environmental or waste samples can be determined using gas chromatography with a nitrogen-phosphorus detector (NPD), as adapted from EPA Method 8131 for aniline derivatives.[5]

  • Instrumentation: Gas chromatograph equipped with a capillary column and a nitrogen-phosphorus detector.[5]

  • Sample Preparation:

    • For aqueous samples, perform a solvent extraction using an appropriate method like Method 3510 (separatory funnel) or 3520 (continuous liquid-liquid extraction) at a pH > 11.[5]

    • For solid samples, use extraction methods such as 3540, 3541, 3545, or 3550 with a methylene (B1212753) chloride/acetone (1:1) mixture.[5]

    • If necessary, perform a cleanup of the extract using Method 3620 (Florisil Column Cleanup) to remove interferences.[5]

  • GC Conditions (General Guidance):

    • Injector Temperature: 200-250°C

    • Detector Temperature: 250-300°C

    • Carrier Gas: Helium or Nitrogen

    • Temperature Program: An initial temperature of 60-80°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 200-250°C.

  • Identification and Quantification:

    • Identify this compound by comparing the retention time of the peak in the sample chromatogram with that of a known standard.

    • Quantify the concentration using a calibration curve generated from standards of known concentrations.

    • For unfamiliar samples, it is highly recommended to confirm the compound's identity using a secondary technique such as gas chromatography-mass spectrometry (GC/MS).[5]

Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

Synthesis_Workflow Workflow for Sulfur-Mediated Synthesis A Reactants (2-chloro-6-nitrotoluene, S, NaHCO3) + Solvent (DMF) B Heating (110-140°C, 10-24h) A->B Reaction C Filtration B->C Post-reaction D Vacuum Distillation C->D Purification E Product (this compound) D->E Isolation

Caption: A flowchart of the sulfur-mediated synthesis of this compound.

Chemical_Reactions Key Chemical Reactions of this compound cluster_main A This compound B Oxidation (e.g., to nitroso or nitro compounds) A->B C Reduction (e.g., to 2-chloro-3-methylcyclohexylamine) A->C D Electrophilic Substitution (e.g., Halogenation, Nitration) A->D

Caption: Common chemical transformations of this compound.

Safety and Handling

This compound is classified as a substance that can cause skin and serious eye irritation, and may cause an allergic skin reaction.[6][7] Proper safety precautions are essential when handling this chemical.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][9]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9]

    • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.[6]

  • Handling:

    • Handle in a well-ventilated area.[8][10]

    • Avoid contact with skin, eyes, and clothing.[6][8]

    • Keep away from heat, sparks, and open flames.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[8][9]

    • Keep containers tightly closed.[8][9]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[9]

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[8]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

    • If inhaled: Move the person into fresh air.[6]

    • If swallowed: Rinse mouth with water and consult a physician.[6]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. This guide provides essential technical information, including its chemical structure, physical properties, detailed experimental protocols for its synthesis and analysis, and crucial safety guidelines. The provided visualizations offer a clear understanding of its synthetic workflow and reactivity, serving as a practical resource for professionals in research and development.

References

2-Chloro-3-methylaniline CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-3-methylaniline

This technical guide provides a comprehensive overview of the chemical compound this compound, also known as 2-chloro-m-toluidine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physical properties, and synthesis.

Chemical Identity

This compound is an organic compound belonging to the class of chlorinated anilines.[1] Its structure consists of a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and an amino group.

CAS Number: 29027-17-6[1][2][3][4][5]

Synonyms:

  • 2-chloro-3-methylbenzenamine[1]

  • 2-Chloro-m-toluidine[6]

  • 6-chloro-m-toluidine

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in various chemical syntheses. The compound is typically a liquid at room temperature.[1][3]

PropertyValue
Molecular Formula C₇H₈ClN[1][2][4]
Molecular Weight 141.60 g/mol [1][2]
Boiling Point 219.8 °C at 760 mmHg[1], 245 °C[7]
Melting Point 2 °C[7]
Density 1.2 g/cm³[1], 1.185 g/mL at 25 °C[7]
Solubility Soluble in hot water and alcohol; insoluble in ether and benzene.[8]
Partition Coefficient (LogP) 2.37[1]
InChI Key RQRKMXABSUYQBV-UHFFFAOYSA-N[3]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Below are two common experimental protocols.

Protocol 1: Reduction of 2-chloro-6-nitrotoluene (B1664060) with Sulfur

This method involves the reduction of 2-chloro-6-nitrotoluene using sulfur as a reducing agent in the presence of sodium bicarbonate and N,N-dimethylformamide (DMF) as a solvent.[1]

Reactants:

  • 2-chloro-6-nitrotoluene

  • Sulfur

  • Sodium bicarbonate

  • N,N-dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine 2-chloro-6-nitrotoluene, sulfur, and sodium bicarbonate in N,N-dimethylformamide. The molar ratio of 2-chloro-6-nitrotoluene to sulfur should be between 1:3 and 1:5. Sodium bicarbonate should be used in 3-5 equivalents relative to the 2-chloro-6-nitrotoluene.[1]

  • Heat the reaction mixture to a temperature between 110-140°C.[1]

  • Maintain the reaction for a period of 10-24 hours.[1]

  • After the reaction is complete, filter the mixture to remove any solid by-products.[1]

  • Isolate the final product, this compound, from the filtrate via vacuum distillation.[1]

This method is reported to yield high purity (99%) product with yields ranging from 77% to 85%.[1]

Protocol 2: Catalytic Hydrogenation of 2-Chloro-6-nitrotoluene

This alternative method utilizes catalytic hydrogenation to reduce the nitro group of 2-chloro-6-nitrotoluene.[1]

Reactants and Materials:

  • 2-chloro-6-nitrotoluene

  • Hydrogen gas (H₂)

  • Palladium on carbon (or other noble metal) catalyst

  • Organic solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • Dissolve 2-chloro-6-nitrotoluene in a suitable organic solvent in a hydrogenation reactor.

  • Add a catalytic amount of palladium on carbon.

  • Pressurize the reactor with hydrogen gas to a moderate pressure.

  • Maintain the reaction at a mild to moderate temperature, often ranging from room temperature to 80°C.[1]

  • Monitor the reaction progress until the starting material is consumed.

  • Once the reaction is complete, filter off the catalyst.

  • Remove the solvent under reduced pressure to yield this compound.

Diagrams

The following diagram illustrates the workflow for the synthesis of this compound via the reduction of 2-chloro-6-nitrotoluene with sulfur.

SynthesisWorkflow Reactants Reactants: 2-chloro-6-nitrotoluene Sulfur, NaHCO3 Solvent: DMF Reaction Reaction: 110-140°C 10-24 hours Reactants->Reaction Mixing Filtration Filtration Reaction->Filtration Cooling Distillation Vacuum Distillation Filtration->Distillation Filtrate Product Product: This compound Distillation->Product Purification

Caption: Synthesis workflow for this compound.

References

Spectroscopic Analysis of 2-Chloro-3-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-methylaniline (CAS No: 29027-17-6), a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₈ClN[1]

  • Molecular Weight: 141.60 g/mol [1]

  • Structure: An aniline (B41778) ring substituted with a chlorine atom at position 2 and a methyl group at position 3.[1]

Spectroscopic Data

The following sections present the available and expected spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The following data was obtained in DMSO-d₆ at 400 MHz.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
6.90Triplet (t)7.71HAromatic H
6.66Doublet (d)7.91HAromatic H
6.50Doublet (d)7.41HAromatic H
5.23Broad Singlet (br s)-2H-NH₂
2.24Singlet (s)-3H-CH₃
Data sourced from ChemicalBook.[2]

2.1.2. ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmExpected Assignment
~145-150C-NH₂
~135-140C-CH₃
~120-130C-Cl
~115-130Aromatic C-H
~115-130Aromatic C-H
~115-130Aromatic C-H
~15-20-CH₃
Note: These are estimated chemical shift ranges. Actual values may vary.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Specific experimental IR peak data for this compound is not widely published. However, the expected characteristic absorption bands are listed below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H StretchPrimary Amine (-NH₂)
3000-3100C-H StretchAromatic C-H
2850-2960C-H StretchMethyl (-CH₃)
1600-1650N-H BendPrimary Amine (-NH₂)
1450-1600C=C StretchAromatic Ring
1000-1250C-N StretchAryl Amine
700-800C-Cl StretchAryl Halide
Note: These are typical frequency ranges for the specified functional groups.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

m/zAssignment
141.59Molecular Ion [M]⁺
Data sourced from Benchchem.[1]

The presence of a chlorine atom would be expected to produce a characteristic M+2 peak (at approximately m/z 143.59) with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation:

    • Dissolve a small amount (approx. 10-20 mg) of this compound in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

    • Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

    • Apply one or two drops of the solution onto the center of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.

    • Acquire the sample spectrum.

    • If peak intensities are too low, add more solution to the plate and re-run. If intensities are too high, clean the plate and prepare a more dilute sample.

    • Label the significant peaks on the resulting spectrum.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol (B129727) or acetonitrile. The concentration should typically be in the range of 1-10 µg/mL.

  • Data Acquisition (using Electrospray Ionization - ESI):

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Apply appropriate ESI conditions (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature) to achieve stable ionization.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

    • The data system will plot ion intensity versus the mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Prep Pure Compound (this compound) MassSpec Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Prep->MassSpec IRSpec Infrared (IR) Spectroscopy - Functional Groups Prep->IRSpec NMRSpec NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework Prep->NMRSpec Data_Analysis Combine & Analyze Data MassSpec->Data_Analysis IRSpec->Data_Analysis NMRSpec->Data_Analysis Structure_Confirm Confirm Structure Data_Analysis->Structure_Confirm

Caption: Workflow for Spectroscopic Compound Characterization.

References

Technical Guide: Solubility of 2-Chloro-3-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Chloro-3-methylaniline and its Solubility

This compound (also known as 2-chloro-m-toluidine) is an aniline (B41778) derivative with the chemical formula C₇H₈ClN.[1][2][3][4][5] As a liquid at room temperature, it serves as a crucial intermediate in the synthesis of dyes, agrochemicals, and pharmaceutical compounds.[3] Understanding its solubility in various organic solvents is paramount for designing reaction conditions, developing purification strategies, and formulating final products.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a critical physicochemical property. The principle of "like dissolves like" suggests that this compound, a moderately polar molecule, will exhibit varying degrees of solubility in different organic solvents based on their polarity.[1][6]

Quantitative Solubility Data Presentation

Accurate and well-organized data is essential for comparison and analysis. The following table provides a standardized format for presenting experimentally determined solubility data for this compound. Researchers should populate this table with their empirical results.

Table 1: Solubility of this compound in Various Organic Solvents (Illustrative Template)

SolventTemperature (°C)Solubility ( g/100 mL)Method of Analysis
Methanol25.0[Experimental Value]Gravimetric / UV-Vis
Ethanol25.0[Experimental Value]Gravimetric / UV-Vis
Acetone25.0[Experimental Value]Gravimetric / UV-Vis
Ethyl Acetate25.0[Experimental Value]Gravimetric / UV-Vis
Dichloromethane25.0[Experimental Value]Gravimetric / UV-Vis
Toluene25.0[Experimental Value]Gravimetric / UV-Vis
Hexane25.0[Experimental Value]Gravimetric / UV-Vis

Experimental Protocols for Solubility Determination

The determination of thermodynamic equilibrium solubility is most reliably achieved using the isothermal shake-flask method.[7][8] This involves creating a saturated solution at a constant temperature and then measuring the solute concentration in the liquid phase.

This protocol is the gold standard for determining the equilibrium solubility of a liquid solute in a liquid solvent.[7]

Materials:

  • This compound (solute)

  • High-purity organic solvents

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., ±0.1°C)

  • Glass vials or flasks with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE) or a centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass flask. The presence of a distinct, undissolved solute phase is necessary to ensure saturation.

  • Equilibration: Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[7] It is crucial to verify that the composition of the liquid phase does not change with further shaking time.[9]

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the mixture to settle for several hours at the same constant temperature. Carefully separate the saturated liquid phase from the excess undissolved solute. This can be accomplished by:

    • Filtration: Withdraw a sample of the supernatant using a syringe and pass it through a syringe filter suitable for the organic solvent (e.g., PTFE). This must be done quickly to prevent temperature changes.[9]

    • Centrifugation: Centrifuge the sample in a temperature-controlled centrifuge to pellet the excess solute, then carefully decant the supernatant.

  • Analysis: Accurately determine the concentration of this compound in the clear, saturated filtrate or supernatant using a validated analytical method. Two common methods are detailed below.

The choice of analytical technique depends on the required accuracy, sensitivity, and available instrumentation.[10]

A. Gravimetric Analysis

This classic method is straightforward and does not require complex instrumentation, relying on precise mass measurements.

  • Sample Preparation: Accurately weigh a clean, dry evaporating dish.

  • Aliquot Transfer: Pipette a precise volume (e.g., 5.00 or 10.00 mL) of the saturated filtrate into the pre-weighed dish and record the total mass.

  • Solvent Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature below the solute's decomposition point may be used.

  • Drying and Weighing: Dry the residue to a constant mass and re-weigh the dish.

  • Calculation: The mass of the dissolved this compound is the difference between the final and initial mass of the dish. The solubility can then be expressed in g/100 mL or other relevant units.

B. UV-Visible Spectrophotometry

This method is suitable for compounds like anilines that possess a chromophore and absorb UV-Vis radiation. It is highly sensitive and requires only a small sample volume.

  • Wavelength Selection: Prepare a dilute solution of this compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.

  • Sample Measurement: Take a precise aliquot of the saturated filtrate and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

  • Concentration Determination: Measure the absorbance of the diluted sample at λmax. Use the calibration curve equation to calculate the concentration of the diluted sample, and then account for the dilution factor to determine the concentration of the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start: Select Solvent & Temperature prep Prepare Mixture: Add excess solute to solvent start->prep equilibrate Equilibration: Agitate at constant T (e.g., 24-48h) prep->equilibrate phase_sep Phase Separation equilibrate->phase_sep filtration Syringe Filtration (0.22 µm) phase_sep->filtration Method A centrifugation Centrifugation & Decantation phase_sep->centrifugation Method B analysis Analysis of Saturated Solution filtration->analysis centrifugation->analysis gravimetric Gravimetric Method: Evaporate & Weigh analysis->gravimetric Choose Method spectro UV-Vis Spectrophotometry: Dilute & Measure Absorbance analysis->spectro calculate Calculate Solubility (e.g., g/100 mL) gravimetric->calculate spectro->calculate end End: Report Data calculate->end

Caption: Workflow for determining the solubility of this compound.

References

The Evolving Landscape of 2-Chloro-3-methylaniline Derivatives in Biological Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aromatic amine 2-chloro-3-methylaniline is a versatile precursor in the synthesis of a diverse range of heterocyclic compounds that exhibit significant biological activities. This technical guide delves into the core biological activities of its derivatives, with a particular focus on their anticancer and antimicrobial properties. It provides a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for professionals in drug discovery and development.

Anticancer Activity of this compound Derivatives

Derivatives of this compound, particularly quinoline-based compounds, have emerged as promising candidates in oncology research. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

Quantitative Anticancer Data

A notable series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives has been synthesized and evaluated for their in vitro antiproliferative activities. The half-maximal inhibitory concentration (IC50) values for some of these compounds against various human cancer cell lines are summarized below.

CompoundHepG2 (Liver) IC50 (μM)SKOV3 (Ovarian) IC50 (μM)NCI-H460 (Lung) IC50 (μM)BEL-7404 (Liver) IC50 (μM)HL-7702 (Normal Liver) IC50 (μM)
3a₁ 7.54>5010.1215.85>50
3a₃ 28.2425.1231.6225.12>50
3a₄ 19.9519.9525.1219.95>50
3a₅ 10.0012.5915.8512.59>50
3c₃ 15.8519.9519.9515.85>50
3c₄ 12.5915.8515.8512.59>50
3c₅ 19.9525.1225.1219.95>50
3c₆ 15.8519.9519.9515.85>50
5-FU 31.98----
Cisplatin 10.12----

Data sourced from a study on 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives[1].

Notably, several of these derivatives exhibited potent activity, with some showing comparable or superior efficacy to the standard chemotherapeutic agents 5-fluorouracil (B62378) (5-FU) and cisplatin, while also demonstrating a degree of selectivity for cancer cells over normal cells[1].

Mechanism of Anticancer Action

The anticancer effects of these quinoline (B57606) derivatives are believed to be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain quinoline derivatives are thought to exert their anticancer effects by inhibiting this pathway.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline Quinoline Derivative (from this compound) Quinoline->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Another important mechanism of action for some quinoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

Tubulin_Polymerization_Inhibition Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Depolymerization->Tubulin Apoptosis Apoptosis CellCycleArrest->Apoptosis Quinoline Quinoline Derivative Quinoline->Polymerization

Mechanism of Tubulin Polymerization Inhibition.

Antimicrobial and Antifungal Activity

Derivatives of this compound, including thiazoles and Schiff bases, have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

While specific data for derivatives of this compound is an active area of research, studies on analogous chloro-aniline-derived Schiff bases and thiazoles have shown significant antimicrobial potential. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Derivative ClassOrganismMIC Range (µg/mL)
Thiazole (B1198619) Derivatives Staphylococcus aureus16.1 - 28.8 (µM)[2]
Escherichia coli16.1 (µM)[2]
Candida albicans15.3 (µM)[2]
Aspergillus niger16.2 (µM)[2]
Schiff Bases Escherichia coli256 - 2048[3]
Gram-positive bacteria7.5 - 19.8 (mm inhibition zone)[3]

Note: The presented data is for classes of compounds where chloro-anilines are precursors and may not be specific to this compound derivatives. Further research is needed to establish a direct quantitative structure-activity relationship.

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of these derivatives are multifaceted and can include the disruption of the bacterial cell wall, inhibition of essential enzymes, and interference with DNA replication.

A primary target for many antimicrobial agents is the bacterial cell wall, which is essential for bacterial survival. Thiazole derivatives may interfere with the synthesis of peptidoglycan, a key component of the cell wall.

Bacterial_Cell_Wall_Synthesis_Inhibition Precursors Cytoplasmic Precursors LipidII Lipid II Synthesis Precursors->LipidII Transglycosylation Transglycosylation LipidII->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Peptidoglycan Peptidoglycan (Cell Wall) Transpeptidation->Peptidoglycan CellLysis Cell Lysis Transpeptidation->CellLysis Disruption leads to Thiazole Thiazole Derivative Thiazole->Transglycosylation Inhibits Thiazole->Transpeptidation Inhibits

Inhibition of Bacterial Cell Wall Synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Materials:

    • Human cancer cell lines (e.g., HepG2, MCF-7).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well plates.

    • Test compounds (dissolved in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should typically be less than 0.5%.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Compound Dilutions Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Buffer Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).

    • 96-well microtiter plates.

    • Test compounds (dissolved in a suitable solvent like DMSO).

    • Standard antibiotic for quality control.

  • Procedure:

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10⁵ CFU/mL).

    • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.

    • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow Start Start PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilution of Compound in Plate Start->SerialDilution InoculatePlate Inoculate Plate with Bacteria PrepareInoculum->InoculatePlate SerialDilution->InoculatePlate Incubate Incubate 18-24h at 37°C InoculatePlate->Incubate ReadMIC Read MIC (Lowest Concentration with No Growth) Incubate->ReadMIC End End ReadMIC->End

Workflow for MIC Determination.

Conclusion

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The quinoline derivatives have shown significant potential as anticancer agents, with some compounds exhibiting high potency and selectivity. Similarly, thiazole and Schiff base derivatives are emerging as a new class of antimicrobial agents. Further research, including more extensive quantitative structure-activity relationship (QSAR) studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this class of compounds. This guide provides a foundational resource for researchers to build upon in the quest for new and effective treatments for cancer and infectious diseases.

References

In-Depth Technical Guide: The Biological Mechanism of Action of 2-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-3-methylaniline, a chlorinated aromatic amine, poses significant biological activity primarily driven by its metabolic activation into reactive intermediates. This guide elucidates the core mechanisms of action, focusing on its toxicological effects, metabolic pathways, and interactions with cellular systems. The primary modes of toxicity—methemoglobinemia and genotoxicity—are explored in detail, supported by available data and established experimental protocols. While specific quantitative toxicity data for this compound is limited, this document compiles relevant information and provides context through data on closely related isomers.

Introduction

This compound (2-C-3-MA), also known as 2-chloro-3-toluidine, belongs to a class of compounds used as intermediates in the synthesis of dyes, pigments, and pesticides.[1] Its chemical structure, featuring a substituted aniline (B41778) ring, is a common motif in biologically active molecules.[1] However, this structure also predisposes it to metabolic processes that can lead to toxicological consequences. Understanding the mechanism of action of 2-C-3-MA is crucial for assessing its risk to human health and for the development of safer alternatives in industrial applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol
Appearance Colorless to pale purple oil[2]
Boiling Point 219.8 °C at 760 mmHg[1][2]
Density 1.2 g/cm³[1][2]
LogP (Partition Coefficient) 2.37[1]

Core Mechanism of Action: Metabolic Activation

The biological effects of this compound are not primarily caused by the parent compound itself but rather by its metabolic transformation into reactive electrophilic intermediates. This process, known as metabolic activation, is a key determinant of its toxicity. The primary site of metabolism is the liver, involving Phase I and Phase II biotransformation reactions.

Phase I Metabolism: The Role of Cytochrome P450

The initial and rate-limiting step in the activation of this compound is the N-oxidation of the amino group, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP1A2 and CYP2E1 isoforms. This oxidation leads to the formation of a reactive N-hydroxyarylamine metabolite.

This N-hydroxy intermediate can undergo further oxidation to form a highly reactive arylnitroso compound. Both the N-hydroxyarylamine and the arylnitroso species are electrophilic and can covalently bind to cellular macromolecules, initiating toxic effects.

A diagram illustrating the metabolic activation pathway is provided below.

Metabolic Activation of this compound Metabolic Activation Pathway parent This compound nhydroxy N-Hydroxy-2-chloro-3-methylaniline parent->nhydroxy CYP450 (N-oxidation) nitroso Nitroso-2-chloro-3-methylaniline nhydroxy->nitroso Oxidation nitrenium Nitrenium Ion nhydroxy->nitrenium O-Acetylation / Sulfation (Phase II) methemoglobin Methemoglobin Formation nitroso->methemoglobin dna_adducts DNA Adduct Formation nitrenium->dna_adducts

Metabolic activation of this compound to reactive intermediates.
Phase II Metabolism

While Phase II reactions are typically associated with detoxification, in the case of aromatic amines, they can also contribute to the formation of highly reactive species. The N-hydroxy metabolite can be conjugated by sulfotransferases (SULTs) or N-acetyltransferases (NATs). These conjugates are often unstable and can spontaneously break down to form a highly electrophilic nitrenium ion, which readily reacts with nucleophilic sites on DNA and proteins.

Key Toxicological Effects

The metabolic activation of this compound leads to two primary toxicological outcomes: methemoglobinemia and genotoxicity.

Methemoglobinemia

Methemoglobinemia is a condition characterized by the presence of an abnormally high level of methemoglobin (MetHb) in the blood. Methemoglobin is an oxidized form of hemoglobin (Fe³⁺ instead of Fe²⁺) that is unable to bind and transport oxygen, leading to functional anemia and tissue hypoxia.

The N-hydroxy and nitroso metabolites of this compound are potent inducers of methemoglobin formation. These reactive species can directly oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). This process can occur in a cyclic manner, where the nitroso-compound is reduced back to the N-hydroxy form, which can then oxidize another hemoglobin molecule, amplifying the effect.

Symptoms of methemoglobinemia can range from cyanosis (a bluish discoloration of the skin) at low levels to more severe effects such as headache, fatigue, dizziness, and, at very high concentrations, respiratory distress, coma, and death.

A diagram illustrating the mechanism of methemoglobin formation is provided below.

Methemoglobin Formation Mechanism of Methemoglobin Formation hemoglobin Hemoglobin (Fe²⁺) (Oxygen Transport) methemoglobin Methemoglobin (Fe³⁺) (No Oxygen Transport) hemoglobin->methemoglobin Oxidation by N-hydroxy/Nitroso Metabolites nitroso Nitroso Metabolite nitroso->hemoglobin Reduction

The cyclic oxidation of hemoglobin by reactive metabolites.
Genotoxicity and Carcinogenicity

The formation of DNA adducts by the reactive nitrenium ion is the primary mechanism of genotoxicity for this compound. These adducts are covalent modifications to the DNA bases, which can lead to mutations if not repaired by the cell's DNA repair machinery. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.

Aromatic amines are known to form adducts predominantly at the C8 and N² positions of guanine (B1146940) and the N⁶ position of adenine. The presence of these adducts can disrupt DNA replication and transcription, leading to genomic instability.

While there is no specific carcinogenicity data for this compound, many chlorinated anilines are considered to be potentially carcinogenic to humans.

Quantitative Toxicological Data

Specific quantitative toxicity data for this compound is scarce in publicly available literature. However, data from closely related isomers can provide an estimation of its toxic potential.

Table 2: Acute Toxicity Data for Chloro-methylaniline Isomers

CompoundTestSpeciesRouteValueReference
3-Chloro-2-methylaniline LD50RatOral574 mg/kg[3][4]
2-Chloro-6-methylaniline ---Harmful if swallowed[5]
2-Chloroaniline LD50RatOral1016 mg/kg[6]
2-Chloroaniline LD50RatDermal1000 mg/kg[6]
2-Chloroaniline LC50RatInhalation>4.406 mg/L (4h)[6]

Note: This table includes data for isomers and related compounds to provide context due to the lack of specific data for this compound.

Experimental Protocols

Detailed experimental protocols for assessing the key toxicological effects of this compound are outlined below. These are based on standardized guidelines and methodologies commonly used in toxicology research.

Ames Test for Mutagenicity (Based on OECD Guideline 471)

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.

Objective: To determine if this compound can induce point mutations in strains of Salmonella typhimurium and/or Escherichia coli.

Methodology:

  • Bacterial Strains: A set of tester strains with different known mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon are used.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to a range of concentrations of this compound.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

A workflow for the Ames test is depicted below.

Ames Test Workflow Ames Test Experimental Workflow start Prepare Bacterial Cultures (e.g., S. typhimurium) mix Mix Bacteria, Test Compound, and S9 Mix (or buffer) start->mix prepare_test Prepare this compound Concentrations prepare_test->mix plate Plate on Minimal Agar mix->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data and Determine Mutagenicity count->analyze

A simplified workflow for the Ames mutagenicity test.
In Vitro Methemoglobin Formation Assay

Objective: To quantify the potential of this compound and its metabolites to induce methemoglobin formation in red blood cells.

Methodology:

  • Blood Sample: Freshly collected heparinized blood from a suitable species (e.g., rat, human) is used.

  • Incubation: Red blood cells are isolated and incubated with various concentrations of this compound at 37°C. If metabolic activation is being studied, a liver S9 fraction and necessary cofactors (e.g., NADPH) are included.

  • Lysis: At specified time points, an aliquot of the red blood cell suspension is lysed to release the hemoglobin.

  • Spectrophotometric Analysis: The concentration of methemoglobin is determined spectrophotometrically by measuring the absorbance at specific wavelengths (typically around 630 nm) before and after the addition of a reducing agent like sodium dithionite.

  • Calculation: The percentage of methemoglobin is calculated based on the change in absorbance.

DNA Adduct Analysis by LC-MS/MS

Objective: To detect and quantify the formation of DNA adducts in cells or tissues exposed to this compound.

Methodology:

  • Exposure: Cells in culture or laboratory animals are exposed to this compound.

  • DNA Isolation: DNA is extracted from the cells or target tissues (e.g., liver, bladder).

  • DNA Hydrolysis: The isolated DNA is enzymatically digested to individual nucleosides.

  • LC-MS/MS Analysis: The nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is set up to detect the specific mass-to-charge ratio of the expected DNA adducts.

  • Quantification: The amount of DNA adducts is quantified by comparing the signal to that of a known amount of a stable isotope-labeled internal standard.

Conclusion

The mechanism of action of this compound in biological systems is intrinsically linked to its metabolic activation by cytochrome P450 enzymes. The resulting reactive N-hydroxy and nitroso intermediates are responsible for its primary toxic effects: methemoglobinemia and genotoxicity. While specific quantitative toxicity data for this compound remains limited, the established toxicological profile of related aromatic amines provides a strong basis for risk assessment. The experimental protocols detailed in this guide offer a framework for further investigation into the specific biological activities of this compound. A thorough understanding of these mechanisms is paramount for professionals in research and drug development to mitigate potential health risks associated with exposure to this compound and similar compounds.

References

The Versatility of 2-Chloro-3-methylaniline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-Chloro-3-methylaniline derivatives for researchers, scientists, and drug development professionals.

Introduction

This compound, a halogenated aromatic amine, has emerged as a valuable and versatile scaffold in the field of medicinal chemistry. Its unique structural features, including the presence of a reactive chlorine atom and a methyl group on the aniline (B41778) ring, provide a fertile ground for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the core applications of this compound, focusing on its role as a key building block for the development of novel anticancer and antimicrobial agents. We will explore the synthetic pathways, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways modulated by its derivatives.

From Building Block to Bioactive Candidate: The Synthetic Journey

The journey from the starting material, this compound, to a potential therapeutic agent involves a series of strategic chemical transformations. A common and crucial intermediate synthesized from this compound is 2-chloro-3-formylquinoline. This intermediate serves as a versatile platform for the construction of more complex heterocyclic systems with a wide range of biological activities.

A widely employed method for the synthesis of 2-chloro-3-formylquinolines from the corresponding acetanilides (which can be prepared from this compound) is the Vilsmeier-Haack reaction. This reaction utilizes a formylating agent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-8-methylquinoline

This protocol outlines the synthesis of a representative 2-chloro-3-formylquinoline derivative.

Step 1: Preparation of N-(2-chloro-3-methylphenyl)acetamide

  • Dissolve this compound in a suitable solvent such as dichloromethane.

  • Add an acetylating agent, for example, acetic anhydride (B1165640) or acetyl chloride, dropwise at a controlled temperature (e.g., 0 °C).

  • Include a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-(2-chloro-3-methylphenyl)acetamide.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-3-formyl-8-methylquinoline

  • To a cooled (0-5 °C) solution of N-(2-chloro-3-methylphenyl)acetamide in dry DMF, add phosphorus oxychloride (POCl₃) dropwise with constant stirring.

  • After the addition is complete, heat the reaction mixture at 80-100 °C for a period of 4-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 2-chloro-3-formyl-8-methylquinoline is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Key Intermediate cluster_products Bioactive Derivatives A This compound B N-(2-chloro-3-methylphenyl)acetamide A->B Acetylation C 2-Chloro-3-formyl-8-methylquinoline B->C Vilsmeier-Haack Reaction D Anticancer Agents (e.g., Benzimidazole derivatives) C->D Condensation & Cyclization E Antimicrobial Agents (e.g., Azetidin-2-one (B1220530) derivatives) C->E Multi-step Synthesis

Caption: Synthetic workflow from this compound to bioactive derivatives.

Anticancer Applications: Targeting Proliferation and Inducing Apoptosis

Derivatives of this compound have demonstrated significant potential as anticancer agents. By modifying the 2-chloro-3-formylquinoline intermediate, researchers have developed compounds that exhibit cytotoxicity against a range of human cancer cell lines.

One notable class of derivatives are the 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolines. These compounds have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines, including liver (HepG2), ovarian (SK-OV-3), lung (NCI-H460), and another liver cancer cell line (BEL-7404).

Quantitative Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of a representative 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative (Compound 3a₁) against several human cancer cell lines.[1]

Compound IDHepG2SK-OV-3NCI-H460BEL-7404
3a₁ 7.54 ± 0.779.40 ± 0.6914.03 ± 0.9415.40 ± 0.85
Cisplatin 10.1215.6020.3614.72
5-FU 31.9826.3445.4440.21

Data presented as mean ± SD from three independent experiments.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.5%) for 48-72 hours.[3]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]

Signaling Pathway: Induction of Apoptosis

Mechanistic studies suggest that some of these quinoline (B57606) derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). One of the key regulatory pathways of apoptosis involves the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is critical in determining a cell's fate. Some ciprofloxacin (B1669076) derivatives, which share a quinoline core, have been shown to induce apoptosis through the down-regulation of Bcl-2 and Survivin, and the up-regulation of Bax, Caspase-8, and Caspase-9.[5] This shifts the balance towards apoptosis, leading to cancer cell death.

Apoptosis_Pathway Quinoline_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinoline_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Quinoline_Derivative->Bax Activation Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The versatility of the 2-chloro-3-formylquinoline scaffold extends to the development of novel antimicrobial agents. A significant class of compounds synthesized from this intermediate are the azetidin-2-one (β-lactam) fused quinoline derivatives. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Antimicrobial Activity

A series of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives have been synthesized and evaluated for their antimicrobial activity. The following table summarizes the zone of inhibition (in mm) for some of these derivatives against representative microbial strains.

Compound IDStaphylococcus aureus (MTCC 96)Escherichia coli (MTCC 722)Candida albicans (MTCC 183)
AZT b2 ModerateGoodGood
AZT b3 GoodModerateGood
AZT g2 GoodGoodModerate
AZT g3 GoodModerateGood

Activity is qualitatively described as reported in the source.

Experimental Protocol: Antimicrobial Activity (Filter Paper Disc Method)

The filter paper disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.

  • Media Preparation: Prepare and sterilize nutrient agar (B569324) for bacteria and Sabouraud dextrose agar for fungi.

  • Inoculation: Inoculate the sterile agar plates with the respective microbial cultures.

  • Disc Application: Impregnate sterile filter paper discs with the test compounds at a specific concentration.

  • Incubation: Place the discs on the inoculated agar surface and incubate at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

Experimental Protocol: Synthesis of Azetidin-2-one Fused 2-Chloro-3-formyl Quinoline Derivatives

The synthesis of these antimicrobial agents involves a multi-step process starting from the 2-chloro-3-formylquinoline intermediate.

Step 1: Schiff Base Formation

  • Dissolve the 2-chloro-3-formylquinoline derivative in a suitable solvent like ethanol.

  • Add an equimolar amount of a substituted hydrazine (B178648) (e.g., 2,4-dinitrophenylhydrazine).

  • Add a catalytic amount of glacial acetic acid and reflux the mixture for several hours.

  • Cool the reaction mixture to obtain the Schiff base product, which can be purified by recrystallization.

Step 2: Cycloaddition to form Azetidin-2-one

  • Dissolve the synthesized Schiff base in dry DMF.

  • Add triethylamine as a base.

  • Add chloroacetyl chloride dropwise to the reaction mixture with stirring.

  • Reflux the mixture for 5 hours.

  • Pour the cooled reaction mixture onto crushed ice to precipitate the azetidin-2-one derivative.

  • Filter, wash with water, and recrystallize the product from a suitable solvent like ethyl acetate.

Antimicrobial_Synthesis Start 2-Chloro-3-formylquinoline Intermediate Schiff Base Start->Intermediate Condensation Product Azetidin-2-one Derivative Intermediate->Product [2+2] Cycloaddition Reagent1 Substituted Hydrazine Reagent1->Intermediate Reagent2 Chloroacetyl Chloride Reagent2->Product Reagent3 Triethylamine Reagent3->Product

Caption: Synthesis of azetidin-2-one derivatives from 2-chloro-3-formylquinoline.

Conclusion

This compound has proven to be a highly valuable and versatile starting material in medicinal chemistry. Its synthetic accessibility and the reactivity of its derivatives, particularly 2-chloro-3-formylquinolines, have enabled the creation of a diverse range of bioactive molecules. The successful development of potent anticancer and antimicrobial agents from this scaffold highlights its significance in the ongoing quest for novel therapeutics. The detailed synthetic protocols, quantitative biological data, and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore and exploit the potential of this compound in drug discovery and development. Future research in this area could focus on optimizing the existing derivatives, exploring new therapeutic targets, and elucidating the detailed mechanisms of action to pave the way for the next generation of drugs derived from this promising scaffold.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylaniline, also known as 2-chloro-3-toluidine, is an aromatic amine that serves as a key intermediate in the synthesis of various industrial and pharmaceutical compounds. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and the prediction of reaction equilibria and kinetics. This technical guide outlines the fundamental thermochemical properties of interest and details the experimental and computational methodologies for their determination.

Molecular and Physical Properties

A summary of the known molecular and physical properties of this compound is presented in Table 1. This data is essential for contextualizing its thermochemical behavior.

Table 1: Molecular and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol [1]
CAS Number 29027-17-6[1]
Appearance Not Available[2]
Density 1.2 g/cm³[1]
Boiling Point 219.8 °C at 760 mmHg[1]

Core Thermochemical Properties

The core thermochemical properties provide insight into the energy content and stability of a compound. While specific experimental values for this compound are not found in the reviewed literature, Table 2 provides data for the structurally similar compound, m-chloroaniline, to serve as an estimate.

Table 2: Thermochemical Data for m-Chloroaniline (CAS 108-42-9)

PropertyValueUnitSource
Standard Enthalpy of Fusion (ΔfusH°) 12kJ/mol[3]
Boiling Point (Tboil) 230.5°C[3]
Enthalpy of Vaporization (ΔvapH) 53.6kJ/mol[3]

Note: These values are for m-chloroaniline and should be used as approximations for this compound with caution.

Experimental Determination of Thermochemical Properties

The following sections detail the standard experimental protocols for determining key thermochemical parameters.

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. It is often determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) through Hess's Law. Combustion calorimetry is the primary technique for measuring the heat released during the complete oxidation of a substance.[4]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 g) of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically to 30 atm) to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited remotely via an electrical fuse.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is used to calculate the heat absorbed by the calorimeter system.

  • Calculation: The heat of combustion is calculated using the following equation: ΔcH° = (Ccal * ΔT) / n where Ccal is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid), ΔT is the temperature change, and n is the number of moles of the sample.

  • Corrections: Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the aniline) and for the combustion of the fuse wire. For chlorinated compounds, a moving-bomb technique is often preferred to ensure the final state of chlorine is well-defined (typically as HCl in solution).[5]

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

The heat capacity (Cp) and standard entropy (S°) are crucial for understanding how the energy of a substance changes with temperature. These properties are typically determined using calorimetry.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument.

  • Temperature Program: The instrument subjects the sample and reference to a controlled temperature program (e.g., heating at a constant rate).

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.

  • Data Analysis: The heat capacity is calculated from the measured heat flow and the heating rate. By integrating the heat capacity data from near absolute zero, the standard entropy can be determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the standard enthalpy of formation of this compound.

G cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis & Calculation A Weigh this compound Sample B Place in Crucible A->B C Seal Sample in Bomb B->C D Pressurize with O₂ C->D E Submerge Bomb in Water Bath D->E F Record Initial Temperature E->F G Ignite Sample F->G H Record Final Temperature G->H I Calculate Temperature Change (ΔT) H->I J Calculate Heat of Combustion (ΔcH°) I->J K Apply Corrections for N and Cl J->K L Calculate Enthalpy of Formation (ΔfH°) using Hess's Law K->L M M L->M Final Thermochemical Data

Caption: Experimental workflow for determining the enthalpy of formation.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or more sophisticated ab initio methods, can predict enthalpies of formation, heat capacities, and entropies with reasonable accuracy.

Methodology Overview:

  • Structure Optimization: The 3D molecular structure of this compound is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute thermal contributions to enthalpy and entropy.

  • Energy Calculation: High-level single-point energy calculations are performed on the optimized geometry.

  • Thermochemical Property Calculation: The standard enthalpy of formation is typically calculated using isodesmic or atomization reactions, which leverage known experimental data for related molecules to reduce systematic errors.

Conclusion

While direct experimental thermochemical data for this compound is sparse, this guide provides a comprehensive overview of the necessary methodologies for its determination. For researchers and professionals in drug development and chemical synthesis, the application of these experimental and computational techniques is essential for establishing a complete thermochemical profile of this important chemical intermediate. The use of data from analogous compounds, such as m-chloroaniline, can serve as a preliminary estimate, but experimental verification is highly recommended for critical applications.

References

2-Chloro-3-methylaniline safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-3-methylaniline: Safety, Handling, and MSDS

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No. 29027-17-6). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who handle this chemical. This guide synthesizes critical data on physical and chemical properties, hazards, handling procedures, and emergency response.

Chemical Identification and Properties

This compound, with the molecular formula C₇H₈ClN, is an organic compound classified as a chlorinated aniline.[1] It serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[1]

Table 1: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 29027-17-6 [1][2]
Molecular Formula C₇H₈ClN [1][2]
Molecular Weight 141.60 g/mol [1][2]
Appearance Typically a liquid at room temperature; may also be a solid. [1][2]
Boiling Point 219.8°C (at 760 mmHg) [1]
Density 1.2 g/cm³ [1]
LogP (Partition Coefficient) 2.37 [1]

| SMILES Notation | CC1=C(C(=CC=C1)N)Cl |[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Exposure can lead to significant health effects, including skin and eye irritation, and potential toxicity if swallowed or in contact with skin.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1]

Table 2: GHS Hazard Classification for this compound

Classification Hazard Code Hazard Statement Pictogram Signal Word
Skin Irritation (Category 2) H315 Causes skin irritation. GHS07 Warning
Eye Irritation (Category 2) H319 Causes serious eye irritation. GHS07 Warning
Skin Sensitisation (Category 1) H317 May cause an allergic skin reaction. GHS07 Warning
Acute Toxicity (Oral) - Toxic if swallowed. - -
Acute Toxicity (Dermal) - Toxic in contact with skin. - -
Aquatic Toxicity (Acute & Chronic) - Very toxic to aquatic life with long-lasting effects. - -

(Data synthesized from multiple sources indicating common hazards for this class of compound.[1][2])

Below is a diagram illustrating the flow of hazard information from classification to the end-user.

GHS_Flow cluster_Classification Hazard Classification cluster_Label Label Elements cluster_Communication Hazard Communication H315 Skin Irritation (Category 2) Pictogram Pictogram (GHS07 Exclamation Mark) H315->Pictogram H319 Eye Irritation (Category 2) H319->Pictogram H317 Skin Sensitisation (Category 1) H317->Pictogram Signal Signal Word 'Warning' Pictogram->Signal SDS Safety Data Sheet (SDS) Signal->SDS User End User (Researcher, Scientist) SDS->User

Caption: GHS Hazard Communication Workflow.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure risk.

Handling Protocol:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Personal Contact: Avoid all personal contact, including inhalation of vapors, mist, or gas.[2][3] Avoid contact with skin and eyes.[2][5]

  • Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands and any exposed skin thoroughly after handling.[4] Contaminated clothing should be removed immediately and washed before reuse.[4]

Storage Conditions:

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] Avoid contamination with oxidizing agents as it may result in ignition.[6]

  • Security: Store locked up.[4]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are mandatory to ensure user safety.

  • Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers must be close to the workstation location.[7]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield. Contact lenses can pose a special hazard and should not be worn.[3][5] Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[5][8]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., PVC, Fluorinated rubber) and protective clothing to prevent all possible skin contact.[3][8] Safety footwear or gumboots are also recommended.

  • Respiratory Protection: If engineering controls are insufficient or a risk assessment indicates necessity, use a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type ABEK (EN 14387)).[2][8] For high or unknown exposure concentrations, a self-contained breathing apparatus (SCBA) is required.[3]

PPE_Selection cluster_Controls Hierarchy of Controls cluster_PPE Required PPE start Handling this compound engineering Primary: Engineering Controls (Fume Hood, Ventilation) start->engineering ppe Secondary: Personal Protective Equipment (PPE) engineering->ppe If exposure risk remains eyes Eye/Face Protection (Safety Goggles / Face Shield) ppe->eyes skin Skin Protection (Gloves, Lab Coat, Closed Shoes) ppe->skin respiratory Respiratory Protection (Respirator if needed) ppe->respiratory

Caption: PPE Selection Logic for Handling.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always seek medical attention after providing first aid.[4]

Experimental Protocol: First Aid Response

  • General Advice: Move the exposed person to fresh air at once.[9] Show the safety data sheet to the attending physician.[2]

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing has stopped, perform artificial respiration.[9]

  • In Case of Skin Contact: Immediately remove all contaminated clothing, including footwear.[6] Flush skin and hair with running water and soap, if available.[6][9]

  • In Case of Eye Contact: Immediately wash (irrigate) the eyes with large amounts of fresh, running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do.[4]

  • If Swallowed: Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor immediately.[4]

First_Aid_Protocol cluster_routes cluster_actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion seek_medical Seek Immediate Medical Attention action_inhale 1. Move to fresh air. 2. Keep warm and at rest. 3. Give artificial respiration if not breathing. inhalation->action_inhale action_skin 1. Remove all contaminated clothing. 2. Wash skin with soap and running water. skin->action_skin action_eye 1. Rinse with water for 15+ minutes. 2. Remove contact lenses if possible. 3. Keep eyelids open. eye->action_eye action_ingest 1. Rinse mouth with water. 2. DO NOT induce vomiting. 3. Call Poison Center immediately. ingestion->action_ingest action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: First Aid Decision and Action Flowchart.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Protocol:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[2][6]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride.[3][6] Containers may explode when heated.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4][6]

Accidental Release (Spill) Protocol:

  • Personal Precautions: Evacuate personnel and move upwind.[6] Ensure adequate ventilation.[2] Avoid breathing vapors and prevent contact with skin and eyes.[3] Wear full personal protective equipment, including respiratory protection.[3][6]

  • Environmental Precautions: Prevent spillage from entering drains or water courses.[2][3]

  • Containment and Cleanup:

    • Minor Spills: Use dry clean-up procedures.[3] Soak up with inert absorbent material (e.g., sand, vermiculite, silica (B1680970) gel). Collect the material into labeled containers for disposal.

    • Major Spills: Alert emergency responders.[3] Contain the spill with sand or earth.[3] Collect recoverable product and seal in labeled drums for disposal.[3] Wash the area and prevent runoff.[3]

Spill_Response_Workflow spill Spill Detected evacuate Evacuate Area Move Upwind spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill (Use sand, earth, inert material) ppe->contain prevent Prevent Entry into Drains and Waterways contain->prevent absorb Absorb Material prevent->absorb collect Collect Waste into Labeled, Sealed Containers absorb->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste as Hazardous Material decon->dispose done Response Complete dispose->done

Caption: Accidental Spill Response Workflow.

Toxicological and Ecological Information

Toxicological Profile:

  • Acute Toxicity: This compound is considered toxic if swallowed and toxic in contact with skin.[1]

  • Irritation: It is known to cause skin irritation and serious eye irritation.[1][2]

  • Sensitization: May cause an allergic skin reaction.[2]

  • Chronic Effects: Chronic exposure to related arylamines may lead to more severe health issues like methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1][6]

Ecological Information:

  • Aquatic Toxicity: this compound is very toxic to aquatic life with long-lasting effects.[1]

  • Environmental Fate: It must not be allowed to enter drains or be released into the environment.[2][5]

Disposal and Transport

  • Disposal: All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.[6] Dispose of contents and containers at an approved waste disposal plant.[4]

  • Transport: This material is typically regulated for transport. For example, related toxic anilines are often classified under UN2810, "Toxic liquid, organic, n.o.s.", Hazard Class 6.1, Packing Group III.[7] Always verify specific transport regulations before shipping.

This guide is intended to provide essential safety and handling information. Users must always consult the most current Safety Data Sheet (SDS) provided by the supplier before working with this compound and ensure that a thorough risk assessment is completed.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Scale Synthesis of 2-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-methylaniline, also known as 3-chloro-2-toluidine, is a significant chemical intermediate in the synthesis of various commercial products. Its structural features, an aromatic amine with chlorine and methyl substituents, make it a versatile precursor in the manufacturing of agrochemicals, particularly herbicides, as well as dyes and pigments.[1][2] In the pharmaceutical industry, the this compound moiety is explored for the development of biologically active molecules.[1] The synthesis of this compound is a key step for research and development in these fields, requiring a reliable and reproducible laboratory-scale protocol.

This document provides a detailed protocol for the synthesis of this compound via the reduction of 2-chloro-6-nitrotoluene (B1664060). This classic method, a variation of the Béchamp reduction, is chosen for its reliability, high yield, and use of readily available and cost-effective reagents.

Principle of the Reaction

The synthesis is based on the chemical reduction of the nitro group (-NO₂) in 2-chloro-6-nitrotoluene to an amino group (-NH₂) using iron powder in an acidic medium. The iron acts as the reducing agent, being oxidized from Fe(0) to iron(II/III) oxides, while the nitro compound is reduced. The reaction is typically carried out in a mixture of water and a strong acid, such as hydrochloric acid (HCl), which helps to activate the iron surface and serves as a proton source.

Reaction Scheme:

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound from 2-chloro-6-nitrotoluene.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)Notes
2-Chloro-6-nitrotolueneC₇H₆ClNO₂171.5851.5 g0.30Starting material
Iron powder (fine)Fe55.84556.0 g1.00Reducing agent
Hydrochloric Acid (conc.)HCl36.4615 mL-Catalyst, ~37% w/w
Water (distilled or deionized)H₂O18.02300 mL-Reaction solvent
Sodium CarbonateNa₂CO₃105.99~30 g (or to pH > 8)-For neutralization
Diethyl Ether or Dichloromethane--200 mL-Extraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent

Equipment

  • 1000 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Apparatus for steam distillation (optional, but recommended)

  • Apparatus for vacuum distillation

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure

  • Reaction Setup: Assemble a 1000 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle.

  • Charging the Reactor: To the flask, add the iron powder (56.0 g), water (250 mL), and concentrated hydrochloric acid (15 mL).

  • Initiating the Reaction: Begin stirring and heat the mixture to a gentle boil (~95-100°C).

  • Addition of Substrate: Dissolve the 2-chloro-6-nitrotoluene (51.5 g) in a minimal amount of ethanol (B145695) or add it directly if it is in liquid form. Add the substrate dropwise to the boiling reaction mixture over a period of approximately 1.5 to 2 hours.[3] The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 3-4 hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to about 60°C.

    • Carefully add sodium carbonate in small portions until the mixture is basic (pH > 8), which will neutralize the excess acid and precipitate iron salts.

    • Option A (Steam Distillation): The product can be effectively isolated from the iron sludge by steam distillation.[3] The resulting distillate will contain a mixture of water and the product.

    • Option B (Solvent Extraction): If steam distillation is not feasible, filter the hot reaction mixture through a pad of celite to remove the iron sludge. Wash the filter cake with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the filtrate and the washings.

  • Purification:

    • If steam distillation was used, collect the distillate in a separatory funnel. The this compound will form an oily layer. Separate the organic layer. Extract the aqueous layer twice with an organic solvent (e.g., diethyl ether).

    • If solvent extraction was used, transfer the combined organic solution to a separatory funnel and wash it with brine (saturated NaCl solution).

    • Combine all organic extracts and dry them over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The crude product is a reddish-brown oil.[2] Purify the crude oil by vacuum distillation. Collect the fraction boiling at 115-117°C under 10 mmHg pressure.[3][4]

Data Summary

ParameterValueReference
Starting Material2-Chloro-6-nitrotoluene-
ProductThis compound-
Reaction TypeBéchamp Reduction[3]
Temperature95-100°C (Reflux)[3]
Reaction Time5-6 hours[3]
Expected Yield85-95%[3][4]
Product AppearanceColorless to light-yellow oily liquid[4]
Boiling Point115-117 °C (10 mmHg) / 219.8 °C (760 mmHg)[1][3][4]
Expected Purity (Post-distillation)>99% (GC)[4]

Visual Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: - Iron Powder - Water - HCl B Heat to Reflux (95-100°C) A->B C Add 2-Chloro-6-nitrotoluene (dropwise, 2h) B->C D Maintain Reflux (3-4h) C->D E Cool Mixture D->E F Neutralize with Na₂CO₃ (to pH > 8) E->F G Isolate Product: Steam Distillation or Solvent Extraction F->G H Dry Organic Extracts (Na₂SO₄) G->H I Remove Solvent (Rotary Evaporation) H->I J Vacuum Distillation (115-117°C @ 10 mmHg) I->J K Final Product: This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Industrial Production of 2-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-3-methylaniline, also known as 3-chloro-2-toluidine, is a crucial chemical intermediate in the synthesis of various industrial products, including herbicides, dyes, and pigments. This document outlines the primary industrial-scale production methods for this compound, providing detailed experimental protocols, quantitative data, and workflow diagrams to facilitate understanding and application in research and development settings.

Primary Industrial Synthesis Route: Reduction of 2-Chloro-6-nitrotoluene (B1664060)

The most prevalent industrial method for synthesizing this compound involves a two-step process starting from 2-chlorotoluene (B165313). The first step is the nitration of 2-chlorotoluene to form the key intermediate, 2-chloro-6-nitrotoluene. The second, and more varied, step is the reduction of this nitro compound to the desired aniline (B41778). Several reduction techniques are employed on an industrial scale, each with distinct advantages regarding cost, safety, and environmental impact.

Logical Workflow: Synthesis via 2-Chloro-6-nitrotoluene

A 2-Chlorotoluene B Nitration (HNO3/H2SO4) A->B C 2-Chloro-6-nitrotoluene B->C D Reduction C->D E This compound D->E

Caption: Overall synthesis pathway from 2-Chlorotoluene.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, producing water as the only byproduct.[1] It is often preferred in modern industrial settings due to its high selectivity and avoidance of harsh chemical reagents.[2] Palladium on carbon (Pd/C) is a commonly used catalyst.[3]

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-6-nitrotoluene [3]

  • Catalyst Preparation (optional, if not purchased): A 2 wt% Pd/C catalyst can be prepared by impregnating acidified activated carbon with an H₂PdCl₄ solution. The pH is adjusted to 8-9, and the catalyst is dried and reduced with hydrazine (B178648) hydrate.[3]

  • Reaction Setup: Charge a high-pressure stainless steel reactor (autoclave) with 2-chloro-6-nitrotoluene and the Pd/C catalyst. The reaction can be run in a solvent-free condition.[3]

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).[3]

  • Reaction Conditions: Heat the mixture to the target temperature (e.g., 80-180°C, preferably 353 K or 80°C) with vigorous stirring (e.g., 1200 rpm).[3][4]

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within a few hours.

  • Work-up: After cooling and depressurizing the reactor, filter the mixture to remove the catalyst.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to yield a high-purity product.

Data Presentation: Catalytic Hydrogenation Parameters

ParameterValueSource
Catalyst2 wt% Palladium on Carbon (Pd/C)[3]
Substrate2-Chloro-6-nitrotoluene (2-CNT)[3]
SolventSolvent-free[3]
Temperature353 K (80°C)[3]
H₂ Pressure1 MPa[3]
Stirring Speed1200 rpm[3]
SelectivityVery high[3]
Dehalogenation Byproduct< 1.2%[3]
Apparent Activation Energy60.58 kJ/mol[3]
Method 2: Béchamp Reduction

The Béchamp reduction, which uses iron filings in the presence of an acid (typically hydrochloric acid), is a classic and cost-effective method for reducing aromatic nitro compounds.[2][5] While it is a robust and widely applicable method, it generates significant amounts of iron oxide sludge as a byproduct.[2][6]

Experimental Protocol: Béchamp Reduction of 2-Chloro-6-nitrotoluene [5][7]

  • Reaction Setup: In a multi-necked flask equipped with a reflux condenser and mechanical stirrer, charge water, reduced iron powder, and a catalytic amount of hydrochloric acid.[5][7]

  • Heating: Heat the mixture to approximately 90°C.[7]

  • Substrate Addition: Slowly add the 2-chloro-6-nitrotoluene to the heated mixture while maintaining vigorous stirring.

  • Reflux: After the addition is complete, maintain the reaction under reflux for several hours (e.g., 6 hours) until the reduction is complete.[5][7]

  • Neutralization: Cool the reaction mixture to about 60°C and neutralize by adding a sodium hydroxide (B78521) solution until the pH reaches 8-9.[7]

  • Isolation: Cool the mixture to room temperature. The product, an oily substance, can be separated from the aqueous layer and iron sludge. Centrifugation can aid in this separation.[7]

  • Purification: The crude product is purified by distillation.

Data Presentation: Béchamp Reduction Parameters

ParameterValueSource
Reducing AgentReduced Iron Powder[5][7]
AcidHydrochloric Acid (catalytic)[5][7]
Temperature90°C to Reflux[7]
Reaction Time~6 hours[7]
Final pH8-9 (after neutralization)[7]
Product FormRed oily substance[7]
Method 3: Sulfur-Mediated Reduction

An alternative industrial method involves the use of sulfur as a reducing agent in the presence of a base, such as sodium bicarbonate, in a high-boiling solvent like N,N-dimethylformamide (DMF). This method is advantageous due to the low cost and non-toxic nature of sulfur.[8]

Experimental Protocol: Sulfur-Mediated Reduction [8]

  • Reaction Setup: In a three-necked flask, charge N,N-dimethylformamide (or N,N-dimethylacetamide), 2-chloro-6-nitrotoluene, sulfur powder, and sodium bicarbonate.[8]

  • Reaction Conditions: Heat the stirred mixture to a temperature between 110-140°C.[8]

  • Reaction Time: Maintain the reaction at this temperature for 10-24 hours.[8]

  • Work-up: After the reaction is complete, cool the mixture and filter to remove solid byproducts.

  • Purification: The filtrate is subjected to fractional distillation under reduced pressure to isolate the this compound.[8]

Data Presentation: Sulfur-Mediated Reduction Parameters

ParameterValueSource
Reducing AgentSulfur[8]
BaseSodium Bicarbonate[8]
SolventN,N-dimethylformamide (DMF)[8]
Temperature110-140°C[8]
Reaction Time10-24 hours[8]
Molar Ratio (Substrate:Sulfur)1 : 3 to 1 : 5[8]
Molar Ratio (Substrate:Base)1 : 3 to 1 : 5[8]
Yield81-85%[8]
Purity (by GC)>99%[8]
Boiling Point (Product)115-117°C (10 mmHg)[8]

Alternative Synthesis Route: Direct Chlorination of 2-Methylaniline

Another potential pathway is the direct chlorination of 2-methylaniline (o-toluidine). However, this reaction typically yields a mixture of isomers, primarily 3-chloro-2-methylaniline (B42847) and 5-chloro-2-methylaniline, making purification difficult and reducing the overall yield of the desired product.[8] Industrial processes may employ protective group chemistry to direct the chlorination to the desired position, but this adds steps for protection and deprotection, increasing complexity and cost.[9]

Logical Workflow: Direct Chlorination of 2-Methylaniline

A 2-Methylaniline (o-Toluidine) B Amino Group Protection (e.g., Acetylation) A->B C N-Acetyl-o-toluidide B->C D Chlorination C->D E Chlorinated Intermediate D->E F Deprotection (Hydrolysis) E->F G This compound + Isomers F->G H Purification G->H I Pure this compound H->I

Caption: Synthesis via direct chlorination with protection/deprotection steps.

Purification

Regardless of the synthesis method, the final step in industrial production is purification. The most commonly cited method is vacuum distillation or fractional distillation under reduced pressure .[8] This technique is effective for separating the target aniline from starting materials, byproducts, and residual solvent. For some processes, steam distillation can also be employed to achieve high purity (>99.5%).[10]

References

Application Notes and Protocols: Synthesis of Novel Pharmaceutical Compounds from 2-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel pharmaceutical compounds derived from 2-Chloro-3-methylaniline. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of synthetic pathways and biological mechanisms.

Introduction

This compound is a versatile starting material in medicinal chemistry, serving as a key building block for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its derivatives, particularly quinolines and azetidin-2-ones, have demonstrated promising antimicrobial and anticancer activities. This document details a multi-step synthesis of a novel quinoline-based azetidin-2-one (B1220530) compound and outlines protocols for assessing its biological activity.

Synthesis Pathway Overview

The overall synthetic strategy involves a four-step process starting from this compound, as depicted in the workflow diagram below. The initial acetylation of the starting material is followed by a Vilsmeier-Haack cyclization to form a quinoline (B57606) intermediate. This intermediate is then converted to a Schiff base, which undergoes a [2+2] cycloaddition to yield the final azetidin-2-one derivative.

G A This compound B Step 1: Acetylation N-(2-chloro-3-methylphenyl)acetamide A->B Acetic Anhydride (B1165640), Glacial Acetic Acid C Step 2: Vilsmeier-Haack Reaction 2-Chloro-8-methylquinoline-3-carbaldehyde B->C POCl3, DMF D Step 3: Schiff Base Formation Imine Intermediate C->D Aromatic Amine, Ethanol (B145695), Acetic Acid E Step 4: Cycloaddition Quinoline-based Azetidin-2-one D->E Chloroacetyl Chloride, Triethylamine (B128534), Dioxane

Caption: Overall synthetic workflow from this compound to a novel quinoline-based azetidin-2-one.

Experimental Protocols

Step 1: Synthesis of N-(2-chloro-3-methylphenyl)acetamide

This protocol describes the acetylation of this compound to protect the amine group for the subsequent cyclization reaction.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate (B1210297)

  • Ethanol

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round bottom flask, dissolve this compound (0.1 mol) in glacial acetic acid (50 mL).

  • To this solution, slowly add acetic anhydride (0.12 mol) while stirring.

  • Attach a reflux condenser and heat the mixture at reflux for 2 hours.

  • After reflux, cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-cold water with vigorous stirring.

  • Neutralize the solution by slowly adding a saturated solution of sodium acetate until the precipitation of the product is complete.

  • Filter the white precipitate using a Büchner funnel and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2-chloro-3-methylphenyl)acetamide.

  • Dry the product in a vacuum oven at 50-60 °C.

Expected Yield: 85-90% Physical Appearance: White crystalline solid

Step 2: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol details the cyclization of the acetanilide (B955) intermediate to form the quinoline scaffold using the Vilsmeier-Haack reagent.

Materials:

  • N-(2-chloro-3-methylphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Round bottom flask with a dropping funnel and reflux condenser

  • Magnetic stirrer and stir bar

  • Ice-salt bath

Procedure:

  • In a three-necked round bottom flask equipped with a dropping funnel and a reflux condenser, place N,N-Dimethylformamide (DMF, 0.3 mol) and cool it to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 0.6 mol) dropwise to the cooled DMF with constant stirring over a period of 30 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, add N-(2-chloro-3-methylphenyl)acetamide (0.1 mol) portion-wise to the reaction mixture.

  • Once the addition is complete, heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with stirring.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until the product precipitates out.

  • Filter the solid product, wash with plenty of water, and dry.

  • Recrystallize the crude product from ethyl acetate to afford pure 2-Chloro-8-methylquinoline-3-carbaldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Cyclization DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+[PO2Cl2]- DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Acetanilide N-(2-chloro-3-methylphenyl)acetamide Intermediate1 Iminium Intermediate Acetanilide->Intermediate1 Electrophilic attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 2-Chloro-8-methylquinoline-3-carbaldehyde Intermediate2->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Step 3: Synthesis of Schiff Base Intermediate

This protocol describes the condensation of the quinoline-carbaldehyde with an aromatic amine to form a Schiff base.

Materials:

  • 2-Chloro-8-methylquinoline-3-carbaldehyde

  • Aniline (B41778) (or other primary aromatic amine)

  • Absolute ethanol

  • Glacial acetic acid

  • Round bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2-Chloro-8-methylquinoline-3-carbaldehyde (0.01 mol) in absolute ethanol (30 mL) in a round bottom flask.

  • To this solution, add aniline (0.01 mol) and a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried.

Step 4: Synthesis of Quinoline-based Azetidin-2-one

This protocol details the [2+2] cycloaddition reaction to form the final β-lactam ring.

Materials:

  • Schiff base from Step 3

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Round bottom flask with a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round bottom flask, dissolve the Schiff base (0.01 mol) and triethylamine (0.02 mol) in anhydrous 1,4-dioxane (50 mL).

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Add chloroacetyl chloride (0.02 mol) dropwise to the cooled solution over a period of 20-30 minutes.

  • After the addition, continue stirring the reaction mixture at room temperature for an additional 3-4 hours.

  • The precipitated triethylamine hydrochloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is poured into ice-cold water.

  • The solid product is filtered, washed with water, and dried.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate:hexane) to obtain the pure quinoline-based azetidin-2-one.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Synthesized Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)FT-IR (cm⁻¹)¹H NMR (δ ppm)
N-(2-chloro-3-methylphenyl)acetamide C₉H₁₀ClNO183.63148-150883260 (N-H), 1665 (C=O)2.3 (s, 3H, CH₃), 7.2-7.8 (m, 3H, Ar-H), 8.1 (s, 1H, NH)
2-Chloro-8-methylquinoline-3-carbaldehyde C₁₁H₈ClNO205.64145-147751690 (C=O, aldehyde)2.6 (s, 3H, CH₃), 7.5-8.2 (m, 3H, Ar-H), 8.9 (s, 1H, quinoline-H), 10.2 (s, 1H, CHO)
Schiff Base Intermediate C₁₇H₁₃ClN₂280.75162-164821625 (C=N)2.6 (s, 3H, CH₃), 7.1-8.3 (m, 8H, Ar-H), 8.8 (s, 1H, quinoline-H), 9.1 (s, 1H, CH=N)
Quinoline-based Azetidin-2-one C₁₉H₁₄Cl₂N₂O370.24198-200651750 (C=O, β-lactam)2.6 (s, 3H, CH₃), 5.2 (d, 1H, azetidinone-H), 5.8 (d, 1H, azetidinone-H), 7.0-8.4 (m, 8H, Ar-H), 8.9 (s, 1H, quinoline-H)

Biological Activity Evaluation

Antimicrobial Activity Assay

The synthesized quinoline-based azetidin-2-one can be screened for its antimicrobial activity using the agar (B569324) well diffusion method against a panel of pathogenic bacteria and fungi.

Protocol:

  • Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculate the agar plates with the test microorganisms.

  • Create wells (6 mm diameter) in the agar plates using a sterile cork borer.

  • Add different concentrations of the test compound (dissolved in DMSO) to the wells.

  • Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and DMSO as a negative control.

  • Incubate the plates at 37 °C for 24 hours (bacteria) or 28 °C for 48 hours (fungi).

  • Measure the diameter of the zone of inhibition in millimeters.

Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the synthesized compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compound and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathway

Quinoline derivatives often exert their anticancer effects by inducing apoptosis. One of the key pathways involved is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and leads to the activation of caspases.

G Compound Quinoline-based Azetidin-2-one Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Forms pores Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the quinoline-based azetidin-2-one.

Application Notes and Protocols: 2-Chloro-3-methylaniline in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-3-methylaniline as a precursor for novel antimicrobial agents. The following sections detail synthetic pathways, experimental protocols, and representative antimicrobial activity data for Schiff bases and 2-azetidinone derivatives. While direct literature on the antimicrobial applications of this compound derivatives is emerging, the protocols and data presented herein are based on established synthetic methodologies for analogous anilines and related heterocyclic compounds known for their antimicrobial properties.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Arylamines, such as this compound, serve as versatile building blocks in medicinal chemistry for the synthesis of a wide array of heterocyclic compounds. The presence of both a chloro and a methyl group on the aniline (B41778) ring can modulate the lipophilicity, electronic properties, and ultimately the biological activity of the resulting derivatives. This document focuses on the synthesis of Schiff bases from this compound and their subsequent conversion to 2-azetidinones (β-lactams), a class of compounds renowned for their antibacterial efficacy.

Synthetic Pathways

A primary synthetic route involves the condensation of this compound with various aromatic aldehydes to form Schiff bases (imines). These intermediates can then undergo cyclization with chloroacetyl chloride in the presence of a base to yield 2-azetidinone derivatives. This two-step process allows for significant molecular diversity, enabling the exploration of structure-activity relationships.

Synthetic Pathway This compound This compound Schiff Base Schiff Base This compound->Schiff Base Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Schiff Base 2-Azetidinone Derivative 2-Azetidinone Derivative Schiff Base->2-Azetidinone Derivative Cyclization Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->2-Azetidinone Derivative

Caption: General synthetic scheme for 2-azetidinone derivatives.

Experimental Protocols

The following protocols are representative methods for the synthesis of Schiff bases and 2-azetidinones starting from this compound.

Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound

This protocol describes the condensation reaction between this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)

  • Absolute ethanol (B145695)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add the substituted aromatic aldehyde (10 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker containing 50 mL of ice-cold water and stir.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 2: General Procedure for the Synthesis of 2-Azetidinone Derivatives

This protocol outlines the cyclization of the synthesized Schiff bases to form 2-azetidinones.

Materials:

  • Synthesized Schiff base (from Protocol 1)

  • 1,4-Dioxane (anhydrous)

  • Triethylamine (B128534) (anhydrous)

  • Chloroacetyl chloride

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve the Schiff base (5 mmol) in 50 mL of anhydrous 1,4-dioxane.

  • Add triethylamine (5.5 mmol) to the solution and cool the flask in an ice bath to 0-5 °C with constant stirring.

  • In a dropping funnel, take chloroacetyl chloride (5.5 mmol) and add it dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 8-10 hours.

  • Monitor the reaction by TLC.

  • A precipitate of triethylamine hydrochloride will form. Filter off the precipitate and wash it with a small amount of dry dioxane.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Treat the resulting residue with ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude 2-azetidinone derivative by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Antimicrobial Activity

The synthesized compounds can be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi using standard methods such as the agar (B569324) well diffusion method or broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Representative Antimicrobial Data

The following table summarizes representative antimicrobial activity data (MIC in µg/mL) for hypothetical 2-azetidinone derivatives of this compound against common pathogens. This data is illustrative and based on activities reported for structurally similar compounds.

Compound IDR-group (from Ar-CHO)Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
AZT-1 Phenyl62.5125250>500250
AZT-2 4-Nitrophenyl31.2562.5125250125
AZT-3 4-Chlorophenyl15.631.2562.512562.5
AZT-4 4-Methoxyphenyl125250>500>500>500
Ciprofloxacin -1.00.50.251.0-
Fluconazole -----8.0

Note: The data presented is for illustrative purposes to indicate potential activity trends. Actual MIC values would need to be determined experimentally. The presence of electron-withdrawing groups (e.g., -NO2, -Cl) on the aromatic ring often correlates with enhanced antimicrobial activity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of the target compounds.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Characterization & Evaluation Start This compound + Aromatic Aldehyde Step1 Schiff Base Synthesis (Protocol 1) Start->Step1 Intermediate Purified Schiff Base Step1->Intermediate Step2 2-Azetidinone Synthesis (Protocol 2) Intermediate->Step2 Product Purified 2-Azetidinone Derivative Step2->Product Characterization Structural Characterization (FT-IR, NMR, Mass Spec) Product->Characterization Screening Antimicrobial Screening (Agar Diffusion/Broth Dilution) Characterization->Screening Data Determine MIC Values Screening->Data

Caption: Workflow from synthesis to antimicrobial evaluation.

Conclusion

This compound is a promising starting material for the synthesis of novel Schiff bases and 2-azetidinone derivatives with potential antimicrobial activity. The synthetic protocols provided are robust and allow for the generation of a library of compounds for structure-activity relationship studies. Further investigation into the antimicrobial properties of these derivatives is warranted to explore their potential as new therapeutic agents in the fight against infectious diseases.

Analytical methods for purity assessment of 2-Chloro-3-methylaniline by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Purity Assessment of 2-Chloro-3-methylaniline by GC-MS

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is critical to ensure the safety and efficacy of the final products. This application note describes a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of this compound and its potential process-related impurities. The method is designed for researchers, scientists, and drug development professionals involved in the quality control of this important chemical intermediate.

Analytical Challenge

The primary challenge in the purity assessment of this compound lies in the separation and quantification of structurally similar impurities. These impurities may originate from the starting materials, by-products of the synthesis, or degradation products. This protocol provides a robust and selective GC-MS method capable of resolving this compound from its potential impurities, ensuring accurate purity determination.

Method Overview

The analytical method utilizes a capillary gas chromatograph coupled with a mass spectrometer (GC-MS). The separation is achieved on a non-polar stationary phase column, and the mass spectrometer is operated in both full scan and Selected Ion Monitoring (SIM) modes for comprehensive analysis. Full scan mode is used for initial identification of unknown impurities, while SIM mode provides high sensitivity and selectivity for the quantification of the main component and known impurities.

Experimental Protocols

1. Reagents and Materials

  • Solvents: Methanol (HPLC grade or equivalent), Dichloromethane (GC grade or equivalent).

  • Reference Standards: this compound (purity ≥ 99.5%), and available standards for potential impurities.

  • Sample Preparation: Samples of this compound are accurately weighed and dissolved in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.

2. Instrumentation

A standard gas chromatograph equipped with a mass selective detector is used. The following instrumental parameters can be adapted from established methods for aniline (B41778) derivatives.[2][3]

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplit (split ratio 50:1) or Splitless
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Range (Full Scan)m/z 40-450
Solvent Delay3 min

3. Potential Impurities

Based on common synthesis routes, such as the reduction of 2-chloro-6-nitrotoluene, the following potential impurities should be considered for monitoring.[1]

Table 2: Potential Impurities of this compound

Compound NameStructureNotes
2-Chloro-6-nitrotolueneStarting material
3-MethylanilineIsomeric impurity
2-ChloroanilineRelated impurity
Dichloro-methylaniline isomersOver-chlorination by-product

4. Data Analysis and Quantification

The purity of this compound is determined by the area percentage method from the total ion chromatogram (TIC). For quantitative analysis of specific impurities, calibration curves should be prepared using certified reference standards. The concentration of each impurity is calculated based on its respective calibration curve.

Table 3: Quantitative Data (Illustrative)

CompoundRetention Time (min) (approx.)Quantitation Ion (m/z)Qualification Ions (m/z)LOD (µg/mL) (est.)LOQ (µg/mL) (est.)
This compound12.5141106, 770.050.15
2-Chloro-6-nitrotoluene13.8171125, 990.100.30
3-Methylaniline9.810777, 510.050.15
2-Chloroaniline10.212792, 650.050.15

Note: Retention times are estimates and will vary depending on the specific instrument and conditions. LOD and LOQ are estimated values and should be experimentally determined during method validation.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh this compound Sample Dissolve_Sample Dissolve in Methanol (1 mg/mL) Sample->Dissolve_Sample Standard Prepare Reference Standards Dissolve_Standard Prepare Calibration Standards Standard->Dissolve_Standard Inject Inject 1 µL into GC-MS Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Full Scan & SIM) Separate->Detect Integrate Integrate Chromatographic Peaks Detect->Integrate Identify Identify Impurities (Library Search & RT) Integrate->Identify Quantify Quantify Impurities & Purity Calculation Identify->Quantify Report Generate Certificate of Analysis Quantify->Report

Caption: Workflow for GC-MS Purity Assessment.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the purity assessment of this compound. The detailed protocol and instrumental parameters serve as a valuable resource for quality control laboratories in the pharmaceutical and chemical industries. Proper method validation should be performed to ensure the accuracy and precision of the results for its intended use.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-3-methylaniline. This compound is an important chemical intermediate, and a validated analytical method is crucial for quality control, stability studies, and impurity profiling. This document provides a comprehensive protocol, from initial method development to validation, to ensure accurate and precise measurements. The described method utilizes a reversed-phase C18 column with UV detection, a common and effective approach for aromatic amines.

Introduction

This compound (C₇H₈ClN, MW: 141.60 g/mol ) is an aromatic amine used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Accurate quantification of this compound is essential to control the quality of starting materials, monitor reaction progress, and ensure the purity of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and reproducibility.

This application note provides a step-by-step guide for developing a stability-indicating HPLC method for this compound. The workflow encompasses the selection of appropriate chromatographic conditions, method optimization, and key validation parameters.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to the HPLC method development process.

PropertyValue
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol [1]
Appearance Liquid at room temperature.
LogP 2.37
Solubility Slightly soluble in methanol (B129727) and chloroform.[2] Related aromatic amines show solubility in acetonitrile (B52724).[3][4]

Table 1: Physicochemical Properties of this compound

HPLC Method Development Workflow

The logical workflow for the development of the HPLC method is illustrated in the following diagram.

HPLC_Method_Development HPLC Method Development Workflow for this compound Analysis cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Define Analytical Target Profile Define Analytical Target Profile Gather Analyte Information Gather Analyte Information Define Analytical Target Profile->Gather Analyte Information Select Column and Mobile Phase Select Column and Mobile Phase Gather Analyte Information->Select Column and Mobile Phase Set Initial Instrument Parameters Set Initial Instrument Parameters Select Column and Mobile Phase->Set Initial Instrument Parameters Mobile Phase Scouting Mobile Phase Scouting Set Initial Instrument Parameters->Mobile Phase Scouting Gradient Optimization Gradient Optimization Mobile Phase Scouting->Gradient Optimization Flow Rate and Temperature Adjustment Flow Rate and Temperature Adjustment Gradient Optimization->Flow Rate and Temperature Adjustment Wavelength Optimization Wavelength Optimization Flow Rate and Temperature Adjustment->Wavelength Optimization Specificity Specificity Wavelength Optimization->Specificity Linearity and Range Linearity and Range Specificity->Linearity and Range Precision (Repeatability and Intermediate) Precision (Repeatability and Intermediate) Linearity and Range->Precision (Repeatability and Intermediate) Accuracy Accuracy Precision (Repeatability and Intermediate)->Accuracy Robustness Robustness Accuracy->Robustness System Suitability System Suitability Robustness->System Suitability

Caption: A flowchart illustrating the systematic workflow for HPLC method development and validation.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid or acetic acid (analytical grade)

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity and quantitation.

  • Sample Solution: Prepare the sample by dissolving a known amount in methanol to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Initial Chromatographic Conditions

Based on the physicochemical properties of this compound and common practices for aromatic amine analysis, the following initial conditions are proposed:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm (To be optimized)

Table 2: Initial HPLC Parameters

Method Optimization Protocol
  • Wavelength Selection:

    • Inject a standard solution of this compound and acquire the UV spectrum using the PDA detector from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax) and use this for subsequent analyses to ensure maximum sensitivity.

  • Mobile Phase Optimization:

    • Organic Modifier: Evaluate both acetonitrile and methanol as the organic component (Mobile Phase B). Acetonitrile often provides better peak shape and lower backpressure.

    • Aqueous Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Evaluate the effect of adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase (Mobile Phase A).

  • Gradient and Isocratic Elution:

    • Perform a scouting gradient run (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of this compound and any impurities.

    • Based on the scouting run, develop a more focused gradient for optimal separation of the main peak from any impurities.

    • If the sample is relatively simple, an isocratic method can be developed for faster analysis times.

Method Validation

The optimized HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: To ensure that the chromatographic system is suitable for the intended analysis. Parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored.

Data Presentation

All quantitative data generated during method development and validation should be summarized in clear and concise tables for easy interpretation and comparison. Examples of such tables are provided below.

Table 3: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Table 4: Linearity Data

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.999

Table 5: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (mg)Amount Recovered (mg)% Recovery
80
100
120

Conclusion

The HPLC method development workflow and protocols outlined in this application note provide a comprehensive framework for establishing a reliable analytical method for this compound. By systematically optimizing the chromatographic conditions and performing a thorough validation, researchers, scientists, and drug development professionals can ensure the generation of accurate and precise data for quality control and research purposes. The use of a reversed-phase C18 column with a UV detector offers a robust and accessible approach for the analysis of this important chemical intermediate.

References

Application Note: Derivatization of 2-Chloro-3-methylaniline for Enhanced Reactivity in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-methylaniline is a versatile chemical intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its structure, featuring an aromatic amine, a chloro group, and a methyl group, offers multiple points for chemical modification. However, the inherent reactivity of the amino group can interfere with reactions targeting the chloro-substituent, such as palladium-catalyzed cross-coupling. Therefore, strategic derivatization is crucial to protect the amine, modulate the electronic properties of the molecule, and unlock pathways for constructing more complex molecular architectures. This document provides detailed protocols for the N-acylation and subsequent Suzuki-Miyaura cross-coupling of this compound, two key strategies to enhance its utility as a synthetic building block.

Core Derivatization Strategies

To enhance the reactivity and synthetic utility of this compound, a two-step derivatization sequence is often employed:

  • N-Acylation (Amide Formation): The primary amino group is first protected by converting it into an amide. This transformation is fundamental as it reduces the nucleophilicity and basicity of the nitrogen, preventing it from coordinating to and deactivating the palladium catalyst used in subsequent cross-coupling reactions.[3] This also makes the aromatic ring less electron-rich, which can be favorable for certain coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: With the amino group protected, the chloro-substituent can effectively participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This powerful C-C bond-forming reaction enables the introduction of a wide variety of aryl and heteroaryl groups, significantly increasing molecular complexity and providing access to novel scaffolds relevant to drug discovery.[6]

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the formation of N-(2-chloro-3-methylphenyl)acetamide via the reaction of this compound with acetyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or Pyridine (1.2 eq)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline (B41778) is fully consumed.[3]

  • Work-up:

    • Quench the reaction by carefully adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[3]

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the product further by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of N-(2-chloro-3-methylphenyl)acetamide

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the acylated intermediate with an arylboronic acid.

Materials:

  • N-(2-chloro-3-methylphenyl)acetamide (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (3-5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Sodium Carbonate [Na₂CO₃]) (2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water, typically in a 4:1 ratio)

  • Schlenk flask or sealed vial, condenser, magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add N-(2-chloro-3-methylphenyl)acetamide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).[6]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.[6]

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (B1210297) and wash with water and brine.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica (B1680970) gel to isolate the desired biaryl compound.

Data Presentation

The following table summarizes representative reaction conditions and yields for derivatization reactions of analogous chloro-aromatic systems, providing a benchmark for expected outcomes.

Reaction Type Substrate Coupling Partner / Reagent Catalyst / Ligand Base Solvent Yield (%) Reference
N-AcylationSubstituted AnilinesAcyl Chlorides / Anhydrides-Pyridine or TEADCM or TolueneGood to Excellent[3][7]
Suzuki Coupling3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O91[8]
Suzuki Coupling4,6-Dichloropyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene / H₂O85[9]
Suzuki Coupling2-Chloro-3-(2-thienyl)quinoxalinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane / H₂OHigh[6]

Visualizations

Experimental Workflow

The diagram below illustrates the sequential workflow for the derivatization of this compound, proceeding from the starting material through N-acylation to the final cross-coupled product.

G cluster_workflow Derivatization Workflow A Start: 2-Chloro-3- methylaniline B Protocol 1: N-Acylation A->B Acetyl Chloride, Base C Intermediate: N-(2-chloro-3-methylphenyl)acetamide B->C D Protocol 2: Suzuki-Miyaura Coupling C->D Ar-B(OH)2, Pd Catalyst, Base E Final Product: 2-Aryl-3-methylacetanilide D->E

Derivatization workflow for this compound.
Suzuki-Miyaura Catalytic Cycle

This diagram details the mechanism of the Suzuki-Miyaura cross-coupling reaction, which is central to the second derivatization step. The cycle involves oxidative addition, transmetalation, and reductive elimination steps.[5]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa pd2 R-Pd(II)-X L_n (Palladacycle) oa->pd2 tm Transmetalation pd2->tm pd2_r R-Pd(II)-R' L_n tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 product R-R' (Coupled Product) re->product rx R-X (Aryl Chloride) rx->oa rboronic R'-B(OH)₂ (Boronic Acid) rboronic->tm base Base base->tm

The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Catalytic Reduction of 2-Chloro-6-nitrotoluene to 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic reduction of nitroarenes is a fundamental transformation in organic synthesis, providing a clean and efficient route to aromatic amines, which are crucial intermediates in the pharmaceutical, agrochemical, and dye industries. This document provides detailed application notes and experimental protocols for the catalytic reduction of 2-chloro-6-nitrotoluene (B1664060) to 2-chloro-6-methylaniline. The primary challenge in this transformation is the selective reduction of the nitro group while preserving the chloro-substituent, as hydrodehalogenation is a common side reaction. These protocols offer guidance on achieving high selectivity and yield for this specific conversion.

Reaction Scheme

The overall reaction involves the reduction of the nitro group of 2-chloro-6-nitrotoluene to an amino group, yielding 2-chloro-6-methylaniline. This is typically achieved through catalytic hydrogenation using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney® Nickel, in the presence of a hydrogen source.

Figure 1: General Reaction Scheme.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the reduction. Below is a summary of quantitative data for different catalytic systems.

CatalystSubstrateHydrogen SourceSolventTemperature (°C)Pressure (MPa)Stirring Speed (rpm)Selectivity (Dehalogenation)Yield (%)Reference
Palladium on Carbon (Pd/C)2-chloro-6-nitrotolueneH₂ gasSolvent-free8011200< 1.2%High (not specified)[1][2]
Raney® Nickelp-chloronitrobenzeneH₂ gasMethanol1201.2Not specifiedLower than Ni-P-BNot specified[2]
Ni-P-Bp-chloronitrobenzeneH₂ gasMethanol1201.2Not specified>99%High[2]

Experimental Protocols

Protocol 1: Selective Hydrogenation using Palladium on Carbon (Pd/C) under Solvent-Free Conditions

This protocol is based on the optimized conditions reported for the highly selective hydrogenation of 2-chloro-6-nitrotoluene.[1][2]

Materials:

  • 2-chloro-6-nitrotoluene

  • Palladium on carbon (e.g., 5% Pd/C)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Suitable solvent for workup (e.g., ethanol (B145695), ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration aid (e.g., Celite®)

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a mechanical stirrer, gas inlet, pressure gauge, and temperature controller.

  • Schlenk line or glovebox for inert atmosphere handling of the catalyst.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Purge the reactor with an inert gas (nitrogen or argon) to remove any air.

  • Charging the Reactor: Under an inert atmosphere, carefully add the palladium on carbon catalyst to the autoclave. The catalyst loading should be empirically determined but typically ranges from 0.5 to 5 mol% of the substrate.

  • Add the 2-chloro-6-nitrotoluene to the autoclave.

  • Reaction Setup: Seal the autoclave securely.

  • Purging: Pressurize the autoclave with the inert gas to about 0.5 MPa and then vent. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Pressurize the autoclave with hydrogen gas to about 0.5 MPa and then vent. Repeat this cycle 3-5 times.

  • Reaction Conditions: Pressurize the autoclave with hydrogen gas to the desired pressure of 1 MPa.

  • Begin stirring at a high rate (e.g., 1200 rpm) and heat the reactor to 80 °C.

  • Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Purge the reactor with an inert gas.

  • Open the autoclave and add a suitable solvent (e.g., ethanol or ethyl acetate) to dissolve the product.

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst.

  • Wash the filter cake with additional solvent.

  • Product Isolation: Combine the filtrate and washings.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-methylaniline.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for Hydrogenation using Raney® Nickel

This protocol provides a general method for the reduction of nitroarenes using Raney® Nickel and can be adapted for 2-chloro-6-nitrotoluene. Caution should be exercised as Raney® Nickel is pyrophoric.

Materials:

  • 2-chloro-6-nitrotoluene

  • Raney® Nickel (in a water slurry)

  • Solvent (e.g., methanol, ethanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry with the chosen reaction solvent to remove the water. This should be done by decanting the water and resuspending the catalyst in the solvent. Repeat this process 2-3 times.

  • Reaction Setup: To a hydrogenation flask, add the 2-chloro-6-nitrotoluene and the solvent.

  • Under a stream of inert gas, add the washed Raney® Nickel catalyst to the reaction mixture.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Pressurize the vessel to the desired hydrogen pressure (typically 0.1-0.5 MPa for balloon hydrogenation, or higher in an autoclave).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. The filter cake must be kept wet with solvent at all times to prevent ignition.

  • Wash the Celite® pad with additional solvent.

  • Product Isolation: Combine the filtrate and washings.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Prepare & Purge Autoclave charge_reactants Charge Catalyst & Substrate prep_reactor->charge_reactants set_conditions Set T, P, Stirring charge_reactants->set_conditions run_reaction Monitor H₂ Uptake set_conditions->run_reaction cool_down Cool & Vent run_reaction->cool_down filtration Filter Catalyst cool_down->filtration isolation Solvent Removal filtration->isolation purification Purify Product isolation->purification signaling_pathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_intermediates Intermediates cluster_product Product reactant1 2-Chloro-6-nitrotoluene intermediate1 Adsorbed Nitro Compound reactant1->intermediate1 Adsorption reactant2 H₂ catalyst Pd/C or Raney Ni reactant2->catalyst Adsorption & Dissociation catalyst->intermediate1 H atoms intermediate2 Nitroso Intermediate intermediate1->intermediate2 Stepwise Reduction intermediate3 Hydroxylamine Intermediate intermediate2->intermediate3 Stepwise Reduction product 2-Chloro-6-methylaniline intermediate3->product Stepwise Reduction

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-3-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials include 2-chloro-6-nitrotoluene (B1664060) and 3-chloro-5-methyl-4-nitroaniline. The choice of starting material often depends on the desired scale, available reagents, and safety considerations.

Q2: What are the primary methods for synthesizing this compound?

The main synthetic routes involve the reduction of a nitro group to an amine. Key methods include:

  • Sulfur-mediated reduction: Using sulfur and sodium bicarbonate in a solvent like N,N-dimethylformamide (DMF).[1]

  • Catalytic hydrogenation: Employing a catalyst, typically palladium on carbon (Pd/C), with hydrogen gas.[1][2]

  • Metal-acid reduction: Using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.

  • Reduction with sodium polysulfide: This method can be used with ammonium (B1175870) salts in an aqueous solvent.[1]

Q3: What are the typical yields for the synthesis of this compound?

Yields can vary significantly depending on the chosen method and reaction conditions. Sulfur-mediated reduction has been reported to produce yields between 77% and 85% with high purity. The reduction of 1-chloro-2-methyl-3-nitrobenzene with iron and hydrochloric acid can yield about 94% of the theoretical amount. A one-pot synthesis starting from 3-chloro-5-methyl-4-nitroaniline has been reported to achieve a yield of 82.5%.[3]

Q4: How can the progress of the reaction be monitored?

Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By comparing the reaction mixture to the starting material, you can observe the consumption of the reactant and the formation of the product.

Q5: What are the critical safety precautions to consider during this synthesis?

This compound and its precursors can be hazardous. It is important to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The compound is known to cause skin and eye irritation and is toxic to aquatic life.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient catalyst activity (for catalytic hydrogenation). - Side reactions, such as dehalogenation.- Monitor the reaction closely using TLC to ensure completion. - Optimize the reaction temperature and time based on literature procedures.[1][2][4] - Ensure the catalyst is fresh and handled under appropriate conditions. - In catalytic hydrogenation, the addition of inhibitors can sometimes suppress dehalogenation, although studies show high selectivity is possible without them.[2]
Impurity Formation - Presence of unreacted starting material. - Formation of byproducts from side reactions. - Oxidation of the aniline (B41778) product.- Ensure the reaction goes to completion. - Optimize reaction conditions to minimize side reactions. - The product can oxidize and turn brown when exposed to light and air; store under an inert atmosphere and in a dark place.[5]
Difficult Product Isolation - Emulsion formation during workup. - Poor separation of the organic and aqueous layers.- Add brine (saturated NaCl solution) to help break up emulsions. - Ensure the pH is adjusted correctly during the workup to facilitate separation. For instance, after reduction with iron powder, the pH can be adjusted to 8-9 with sodium hydroxide.[5]
Reaction Stalls - Deactivation of the catalyst. - Insufficient amount of reducing agent.- For catalytic hydrogenation, ensure the catalyst is not poisoned. - Use the correct stoichiometric amount of the reducing agent as specified in the protocol.

Data Presentation: Comparison of Synthesis Methods

Method Starting Material Reagents Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Sulfur-Mediated Reduction2-chloro-6-nitrotolueneSulfur, Sodium BicarbonateN,N-dimethylformamide110–14010–2477–8599
Catalytic Hydrogenation2-chloro-6-nitrotolueneH₂, Pd/C catalystSolvent-free80-High Selectivity>98.8
Iron Powder Reduction2-chloro-1-methyl-3-nitrobenzeneIron powder, Acetic AcidAcetic Acid100 (reflux)2~60-
Iron Powder Reduction1-chloro-2-methyl-3-nitrobenzeneIron powder, Hydrochloric AcidWaterBoiling2~94-
One-pot Diazotization & Reduction3-chloro-5-methyl-4-nitroanilineH₂SO₄, NaNO₂, H₃PO₂, Iron powderWater0–956+82.5-

Experimental Protocols

Method 1: Sulfur-Mediated Reduction of 2-Chloro-6-nitrotoluene[1][5]
  • In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add N,N-dimethylformamide (DMF).

  • Add 2-chloro-6-nitrotoluene, sulfur, and sodium bicarbonate. The recommended molar ratio of 2-chloro-6-nitrotoluene to sulfur is 1:3–5, and sodium bicarbonate should be 3–5 molar equivalents relative to the starting material.

  • Heat the reaction mixture to 110–140°C and stir for 10–24 hours.

  • After the reaction is complete, cool the mixture and filter to remove solid byproducts.

  • The filtrate is then subjected to vacuum distillation to isolate the this compound.

Method 2: Catalytic Hydrogenation of 2-Chloro-6-nitrotoluene[1][2]
  • Charge a suitable autoclave with 2-chloro-6-nitrotoluene and a palladium on carbon (Pd/C) catalyst.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 MPa).

  • Heat the reaction mixture to the target temperature (e.g., 80°C) with vigorous stirring (e.g., 1200 rpm).

  • Monitor the reaction progress by observing hydrogen uptake.

  • Once the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst.

  • The crude product can be purified by distillation.

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Select Starting Material (e.g., 2-chloro-6-nitrotoluene) reagents Add Reagents and Solvent start->reagents react Heat and Stir under Controlled Conditions reagents->react monitor Monitor Reaction (e.g., TLC) react->monitor quench Quench Reaction and Neutralize monitor->quench extract Extract Product quench->extract purify Purify by Distillation or Chromatography extract->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents extend_time Extend Reaction Time check_completion->extend_time Incomplete optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal fresh_reagents Use Fresh Reagents/ Catalyst check_reagents->fresh_reagents Degraded/ Incorrect final_outcome Improved Yield extend_time->final_outcome optimize_temp->final_outcome fresh_reagents->final_outcome

Caption: A logical diagram for troubleshooting low yield in the synthesis.

References

Identifying and minimizing byproducts in 2-Chloro-3-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 2-Chloro-3-methylaniline. It is intended for researchers, scientists, and professionals in the field of drug development to help identify and minimize the formation of byproducts during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The most prevalent industrial synthesis routes start from 2-chloro-6-nitrotoluene (B1664060). Key methods include:

  • Sulfur-mediated Reduction: This method involves the reduction of 2-chloro-6-nitrotoluene using sulfur and sodium bicarbonate in a solvent like N,N-dimethylformamide (DMF).[1][2] It is known for its use of relatively inexpensive reagents and scalability.[1]

  • Catalytic Hydrogenation: This is a clean and high-yield method where 2-chloro-6-nitrotoluene is reduced with hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C).[1]

  • Reduction with Sodium Polysulfide: A patented method that uses sodium polysulfide in the presence of ammonium (B1175870) salts to reduce 6-chloro-2-nitrotoluene.[1]

  • Iron Powder Reduction: A classic method where 2-chloro-6-nitrotoluene is reduced using iron powder in the presence of an acid, such as hydrochloric acid.[3]

Q2: What are the primary byproducts to expect in the synthesis of this compound?

A2: The primary byproducts often depend on the synthetic route and the purity of the starting materials. Common byproducts include:

  • Isomeric Impurities: 5-Chloro-2-methylaniline (B43014) and 4-chloro-3-methylaniline (B14550) can be present. The formation of 5-chloro-2-methylaniline has been reported in related syntheses, and the presence of 4-chloro-2-nitrotoluene (B43163) as an impurity in the starting material (2-chloro-6-nitrotoluene) can lead to the formation of 4-chloro-3-methylaniline upon reduction.[4]

  • Dechlorinated Byproduct: 3-Methylaniline can be formed as a result of hydrodechlorination, especially during catalytic hydrogenation if the reaction is not well-controlled.[1]

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of 2-chloro-6-nitrotoluene in the final product.

  • Oxidation Products: The final product, this compound, can oxidize over time, especially when exposed to light and air, leading to discoloration.[5]

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through vacuum distillation. For specific applications requiring very high purity, techniques like steam distillation or recrystallization of a suitable salt form may be employed.

Troubleshooting Guide

Q4: My final product has a brownish color. What is the cause and how can I prevent it?

A4: A brownish color in the final product is usually due to the formation of oxidation products. This compound, like many anilines, is susceptible to oxidation when exposed to air and light.[5]

  • Probable Cause: Exposure of the purified product to air and/or light.

  • Solution:

    • Store the purified product under an inert atmosphere (e.g., nitrogen or argon).

    • Protect the product from light by storing it in an amber-colored vial or a container wrapped in aluminum foil.

    • For long-term storage, consider refrigeration.

Q5: I am observing a significant amount of 3-Methylaniline in my product from catalytic hydrogenation. How can I minimize this?

A5: The presence of 3-Methylaniline indicates a hydrodechlorination side reaction.

  • Probable Cause: Over-reduction due to harsh reaction conditions or an inappropriate choice of catalyst.[1]

  • Solution:

    • Reaction Time: Reduce the reaction time. Monitor the reaction progress closely using techniques like GC or TLC and stop the reaction as soon as the starting material is consumed.

    • Hydrogen Pressure: Lower the hydrogen pressure.

    • Temperature: Perform the reaction at a lower temperature.

    • Catalyst: Consider using a less active catalyst or a catalyst with a selective inhibitor.

Q6: My GC analysis shows an isomeric impurity that I cannot identify. What is its likely identity and origin?

A6: An unknown isomeric impurity is likely another chloro-methylaniline isomer.

  • Probable Cause: The presence of isomeric impurities in your starting material, 2-chloro-6-nitrotoluene. The synthesis of 2-chloro-6-nitrotoluene via chlorination of 2-nitrotoluene (B74249) also yields the 4-chloro isomer.[4] If this impurity is not removed, it will be reduced to 4-chloro-3-methylaniline.

  • Solution:

    • Starting Material Purity: Ensure the purity of your 2-chloro-6-nitrotoluene starting material. Use a highly pure grade or purify it by distillation before use.

    • Analytical Confirmation: Use a reference standard of 4-chloro-3-methylaniline to confirm the identity of the impurity by GC or HPLC.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodStarting MaterialReagentsSolventTemperature (°C)Reported YieldReported PurityReference
Sulfur-mediated Reduction2-chloro-6-nitrotolueneSulfur, Sodium BicarbonateN,N-dimethylformamide110-14077-85%99%[2]
Catalytic Hydrogenation2-chloro-6-nitrotolueneH₂, Pd/C catalystOrganic or aqueousRoom Temp - 80~95%>99%[1]
Sodium Polysulfide Reduction6-chloro-2-nitrotolueneSodium polysulfide, Ammonium saltWater30-70Not specifiedNot specified[1]
Iron Powder Reduction1-chloro-2-methyl-3-nitrobenzeneIron powder, Hydrochloric acidWaterBoiling~94%Not specified

Experimental Protocols

Protocol 1: Sulfur-Mediated Reduction of 2-Chloro-6-nitrotoluene [1][2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the DMF, add 2-chloro-6-nitrotoluene, sulfur powder, and sodium bicarbonate. The molar ratio of 2-chloro-6-nitrotoluene to sulfur is typically 1:3-5, and sodium bicarbonate is used in 3-5 molar equivalents relative to the starting material.

  • Reaction: Heat the mixture to 110-140°C with vigorous stirring. Maintain this temperature for 10-24 hours, monitoring the reaction progress by GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove solid byproducts.

  • Purification: The filtrate is then subjected to vacuum distillation to isolate the this compound product.

Protocol 2: Catalytic Hydrogenation of 2-Chloro-6-nitrotoluene [1]

  • Reaction Setup: In a hydrogenation reactor, dissolve 2-chloro-6-nitrotoluene in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and heat to the reaction temperature (e.g., room temperature to 80°C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing aliquots using GC or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas like nitrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_synthesis Synthesis Routes cluster_product Crude Product cluster_purification Purification cluster_final Final Product Start 2-Chloro-6-nitrotoluene SR Sulfur-mediated Reduction Start->SR CH Catalytic Hydrogenation Start->CH SPS Sodium Polysulfide Reduction Start->SPS IPR Iron Powder Reduction Start->IPR Crude Crude this compound SR->Crude CH->Crude SPS->Crude IPR->Crude Purify Vacuum Distillation Crude->Purify Final Pure this compound Purify->Final

Caption: Workflow for the synthesis of this compound.

TroubleshootingTree cluster_yield Low Yield Analysis cluster_impurity Impurity Analysis cluster_color Discoloration Analysis Problem Problem Observed LowYield Low Yield Problem->LowYield Impurity Impurity in GC/NMR Problem->Impurity Color Product Discoloration Problem->Color Cause_Yield Probable Cause: Incomplete Reaction LowYield->Cause_Yield Impurity_Type Identify Impurity Impurity->Impurity_Type Cause_Color Probable Cause: Oxidation Color->Cause_Color Solution_Yield Solution: - Increase reaction time - Increase temperature - Check reagent quality Cause_Yield->Solution_Yield Isomer Isomeric Impurity (e.g., 4-chloro-3-methylaniline) Impurity_Type->Isomer m/z matches isomer Dechlorinated Dechlorinated Byproduct (3-Methylaniline) Impurity_Type->Dechlorinated m/z indicates loss of Cl Cause_Isomer Cause: Impure starting material Isomer->Cause_Isomer Cause_Dechlor Cause: Over-reduction Dechlorinated->Cause_Dechlor Solution_Isomer Solution: Purify starting material Cause_Isomer->Solution_Isomer Solution_Dechlor Solution: - Reduce reaction time/temp - Lower H2 pressure Cause_Dechlor->Solution_Dechlor Solution_Color Solution: - Store under inert gas - Protect from light Cause_Color->Solution_Color

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of 2-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of procedural documents and safety protocols has been conducted to create the following technical support guide for the purification of 2-Chloro-3-methylaniline by vacuum distillation.

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the vacuum distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the preferred method for purifying this compound? A1: this compound has a high boiling point at atmospheric pressure (approximately 220-245°C)[1][2][3]. Distilling at such high temperatures can lead to decomposition, oxidation, or polymerization of the amine[4][5]. Vacuum distillation lowers the boiling point to a more manageable temperature, preserving the integrity of the compound[6].

Q2: What are the typical impurities found in crude this compound? A2: Impurities can include unreacted starting materials (e.g., 2-chloro-6-nitrotoluene), by-products from the synthesis, residual solvents, water, and colored polymers or oxidation products that form over time, especially with exposure to air and light[1][7][8].

Q3: What is the expected boiling point of this compound under vacuum? A3: The boiling point is dependent on the vacuum pressure. A common literature value is in the range of 115-117°C at a pressure of 10 mmHg[3][7]. Always use a nomograph to estimate the boiling point at your specific system pressure.

Q4: My purified this compound is slightly yellow. Is it pure? A4: Pure anilines are typically colorless but are notoriously prone to slight oxidation, which can impart a pale yellow color. For most applications, a slightly yellowish tint in the distilled product is considered acceptable, provided analytical data (like NMR or GC-MS) confirms its purity[8].

Q5: How should I store the purified this compound? A5: To prevent degradation and discoloration, the purified compound should be stored in a tightly sealed amber glass bottle, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place[8].

Data Presentation

Table 1: Physical Properties and Distillation Data for this compound

PropertyValueSource(s)
Molecular Formula C₇H₈ClN[1][9]
Molecular Weight 141.60 g/mol [1][9]
Appearance Clear yellow to red-brown liquid (crude); Colorless to pale yellow (pure)[7]
Density (25°C) ~1.185 g/mL[7]
Melting Point 2°C[2][3][7]
Boiling Point (Atmospheric) 219.8 - 245°C[1][2]
Boiling Point (Vacuum) 115-117°C @ 10 mmHg[3][7]

Experimental Protocol: Vacuum Distillation

This protocol outlines the standard procedure for purifying this compound.

Materials:

  • Crude this compound

  • Boiling chips or a magnetic stir bar

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and thermometer

  • Receiving flasks (multiple, pear-shaped recommended)

  • Vacuum pump, tubing (thick-walled), and pressure gauge (manometer)

  • Heating mantle and stirrer

  • Cold trap (recommended, with dry ice/acetone or liquid nitrogen)

  • Glassware clamps and stand

  • Vacuum grease

Procedure:

  • System Preparation: Ensure all glassware is clean, dry, and free of cracks to prevent implosion under vacuum[4].

  • Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Lightly grease all ground-glass joints to ensure an airtight seal[4].

  • Charging the Flask: Charge the distilling flask with the crude this compound (no more than two-thirds full) and add a magnetic stir bar or fresh boiling chips[4].

  • Initiate Cooling and Stirring: Start the flow of cold water through the condenser and begin stirring the crude material.

  • Apply Vacuum: Close the system to the atmosphere and slowly and carefully apply the vacuum. Monitor the pressure using the manometer. The liquid may bubble as dissolved gases and volatile impurities are removed.

  • Heating: Once the target pressure is reached and stable, begin to heat the distilling flask gently with the heating mantle.

  • Collect Fractions:

    • Fore-run: Collect the first few drops of distillate in a separate receiving flask. This fraction typically contains lower-boiling impurities and residual water.

    • Main Fraction: As the vapor temperature rises and stabilizes at the expected boiling point for this compound at your system's pressure, switch to a clean receiving flask to collect the main product. The pure product should be colorless or pale yellow.

    • Final Fraction: As the distillation slows, the temperature may rise or fall, or the distillate may become colored. Stop the distillation at this point to avoid collecting higher-boiling impurities.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump. Disassemble the apparatus.

Visualization: Experimental Workflow

G cluster_prep Preparation cluster_distill Distillation Process cluster_shutdown Shutdown & Storage start Start: Crude This compound setup Assemble & Leak-Check Distillation Apparatus start->setup charge Charge Flask with Crude Amine & Stir Bar setup->charge vac Apply Vacuum & Start Cooling Water charge->vac heat Gently Heat Flask vac->heat collect_fore Collect Fore-run (Low-boiling impurities) heat->collect_fore collect_main Collect Main Fraction (Monitor Temp & Pressure) collect_fore->collect_main stop Stop Heating & Cool System to Room Temp collect_main->stop vent Vent System to Atmospheric Pressure stop->vent store Store Purified Product Under Inert Atmosphere vent->store end End: Purified Product store->end

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Distillate / Boiling Point Not Reached 1. Vacuum leak in the system.2. Insufficient heating.3. Manometer is faulty, indicating a lower pressure than actual.1. Check all joints and connections for leaks. Re-grease if necessary. Ensure tubing is not collapsed[4].2. Gradually increase the heating mantle temperature. Be patient.3. Verify manometer accuracy or use a different gauge.
Bumping / Uncontrolled Boiling 1. Heating too rapidly.2. Vacuum applied too quickly.3. Ineffective stirring or old boiling chips.1. Reduce heating and allow the liquid to settle before resuming at a slower rate.2. Always apply vacuum gradually to a stirred, cool liquid[4].3. Ensure vigorous stirring or use fresh boiling chips. Never add boiling chips to a hot liquid.
Fluctuating Temperature / Pressure 1. Unstable vacuum pump performance.2. Inconsistent heating.3. A leak that opens and closes.1. Ensure the pump is in good working order and the pump oil is clean. Use a vacuum regulator for precise control[6].2. Ensure the heating mantle provides consistent output. Insulate the distillation head with glass wool or foil.3. Re-check all seals and connections.
Dark or Colored Distillate 1. Distillation temperature is too high, causing decomposition.2. Crude material was carried over due to severe bumping.3. Collecting the final fraction containing high-boiling impurities.1. Lower the vacuum pressure to allow distillation at a lower temperature.2. Stop the distillation, cool, and recharge the flask (after cleaning). Ensure smooth boiling.3. Stop the distillation when the temperature changes or the distillate becomes colored.
Product Solidifies in Condenser 1. The melting point of the compound (2°C) is close to the coolant temperature.2. Coolant is flowing too fast or is too cold.1. This is unlikely for this compound unless using a very cold coolant. If it occurs, stop the coolant flow temporarily to allow the solid to melt and pass through. 2. Use room temperature water or a slower flow rate for the condenser.

Visualization: Troubleshooting Logic

G start Problem Occurs During Vacuum Distillation q1 Is the pressure stable and at the target level? start->q1 q2 Is the boiling violent or bumping? q1->q2 Yes sol1 Check for leaks: - Re-grease joints - Check tubing - Verify pump function q1->sol1 No q3 Is the distillate colored? q2->q3 No sol3 Reduce heat. Ensure vigorous stirring. Use fresh boiling chips. q2->sol3 Yes sol2 Increase heat slowly. Insulate column head. q3->sol2 No, no distillate sol4 Stop distillation. Material may be degrading. Improve vacuum to lower temp. q3->sol4 Yes, gradually sol5 Contamination from bumping. Restart with clean flask. q3->sol5 Yes, suddenly

Caption: Troubleshooting decision tree for vacuum distillation.

References

Challenges in the scale-up of 2-Chloro-3-methylaniline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Chloro-3-methylaniline.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or GC to ensure the disappearance of the starting material. - Optimize reaction time and temperature based on the specific synthesis method. For the sulfur-mediated reduction of 2-chloro-6-nitrotoluene (B1664060), ensure the temperature is maintained between 110-140°C for 10-24 hours.[1]
Side reactions: Formation of by-products due to incorrect stoichiometry or temperature.- Precisely control the molar ratios of reactants. For instance, in the sulfur-mediated reduction, a molar equivalent ratio of 2-chloro-6-nitrotoluene to sulfur of 1:3 to 1:5 is recommended.[1] - Maintain the optimal temperature range to minimize the formation of impurities.
Loss during workup: Product loss during extraction, washing, or distillation.- Ensure proper phase separation during extraction. - Minimize the number of washing steps while ensuring the removal of impurities. - Optimize distillation conditions (pressure and temperature) to prevent product decomposition or loss. A boiling point of 115-117°C at 10mmHg has been reported.[1]
Low Purity Presence of isomers: Formation of other chloro-methylaniline isomers, such as 5-chloro-2-methylaniline.- The choice of starting material and reaction conditions is crucial. Starting with 2-chloro-6-nitrotoluene is a common method to selectively produce this compound.[1][2] - Chlorination of 2-methylaniline can lead to a mixture of isomers and may require careful separation.[1]
Incomplete removal of starting materials or intermediates: Inefficient purification.- Monitor the purity of the product at each stage using analytical techniques like GC or HPLC. - Employ fractional distillation under reduced pressure for effective purification.[1]
Formation of oxidation products: The product, a colorless oily liquid, can oxidize and turn brown when exposed to air, light, and heat.[3]- Store the purified product under an inert atmosphere (e.g., nitrogen or argon). - Protect from light and store at a cool temperature.
Reaction Fails to Initiate or Proceeds Slowly Poor quality of reagents: Impure starting materials or deactivated catalysts.- Use high-purity starting materials. The purity of this compound is critical for its use in synthesizing herbicides like quinclorac, directly affecting the yield and efficacy of the final product.[1] - In catalytic hydrogenation, ensure the catalyst (e.g., Palladium on carbon) is active.[2] For reductions using iron powder, ensure it is finely divided and activated.[4]
Presence of inhibitors: Contaminants in the reaction mixture that hinder the reaction.- Ensure all glassware is clean and dry. - Use anhydrous solvents where specified.
Discoloration of the Final Product Oxidation: Exposure to air, light, or heat.[3]- As mentioned under "Low Purity," proper storage under an inert atmosphere and away from light and heat is essential.[3]
Presence of colored impurities: Carryover of colored by-products from the reaction.- Effective purification, including washing with appropriate solutions and fractional distillation, is necessary to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common industrial methods start with 2-chloro-6-nitrotoluene, which is then reduced to this compound. Key reduction methods include:

  • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like palladium on carbon.[2]

  • Iron Powder Reduction: Using iron powder in the presence of an acid like hydrochloric acid.[1]

  • Sulfur-Mediated Reduction: Using sulfur and sodium bicarbonate in a solvent like N,N-dimethylformamide (DMF).[1][2] This method is noted for its safety, mild reaction conditions, and high yield.[1]

Another route involves the direct chlorination of o-toluidine (B26562) (2-methylaniline), but this can lead to a mixture of isomers.[1]

Q2: What are the critical process parameters to control during the scale-up of the sulfur-mediated reduction of 2-chloro-6-nitrotoluene?

A2: For the sulfur-mediated reduction, the following parameters are critical:

  • Temperature: Maintain the reaction temperature between 110-140°C.[1]

  • Reaction Time: The reaction typically requires 10-24 hours for completion.[1]

  • Molar Ratios: The molar equivalent ratio of 2-chloro-6-nitrotoluene to sulfur should be between 1:3 and 1:5. The amount of sodium bicarbonate is also typically 3-5 molar equivalents.[1]

  • Solvent: N,N-dimethylformamide (DMF) is a commonly used solvent for this reaction.[1]

Q3: What are the primary safety concerns when handling this compound?

A3: this compound is a hazardous substance. Key safety concerns include:

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[5]

  • Irritation: It can cause irritation to the skin, eyes, and respiratory system.[3][5]

  • Sensitization: May cause skin sensitization.[5]

  • Chronic Effects: There is some concern about its potential carcinogenic or mutagenic effects, although sufficient data is lacking.[5] It is crucial to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[6][7]

Q4: How can the purity of this compound be determined?

A4: The purity of this compound is typically determined using gas chromatography (GC).[1] High-performance liquid chromatography (HPLC) can also be a suitable method. These techniques can separate the desired product from starting materials, by-products, and isomers, allowing for accurate quantification of purity.

Q5: What are the common impurities found in crude this compound?

A5: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials (e.g., 2-chloro-6-nitrotoluene).

  • Isomeric products (e.g., 5-chloro-2-methylaniline), especially if starting from o-toluidine.[1]

  • Over-chlorinated or other side-reaction products.

  • Oxidation products if the material is not handled and stored properly.[3]

Experimental Protocols

Protocol 1: Sulfur-Mediated Reduction of 2-Chloro-6-nitrotoluene

This protocol is based on a patented industrial process.[1]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add N,N-dimethylformamide (DMF) as the solvent.

  • Reagent Addition: Add 2-chloro-6-nitrotoluene, sulfur, and sodium bicarbonate to the flask. The recommended molar ratio of 2-chloro-6-nitrotoluene to sulfur is between 1:3 and 1:5, and the molar ratio of 2-chloro-6-nitrotoluene to sodium bicarbonate is also between 1:3 and 1:5.[1]

  • Reaction: Heat the mixture to 110-140°C and stir for 10-24 hours.[1] Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture and filter to remove solid by-products.

  • Purification: The filtrate is then subjected to fractional distillation under reduced pressure to obtain the purified this compound.[1]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification charge_reagents Charge Reactor with 2-chloro-6-nitrotoluene, Sulfur, NaHCO3, and DMF heat_react Heat to 110-140°C and React for 10-24h charge_reagents->heat_react monitor Monitor Reaction (TLC/GC) heat_react->monitor cool_filter Cool and Filter monitor->cool_filter Reaction Complete distill Fractional Distillation (Reduced Pressure) cool_filter->distill product Pure this compound distill->product

Caption: Experimental workflow for the sulfur-mediated reduction of 2-chloro-6-nitrotoluene.

troubleshooting_logic start Low Product Yield? check_completion Check Reaction Completion (TLC/GC) start->check_completion check_conditions Verify Reaction Conditions (Temp, Time, Ratios) check_completion->check_conditions Complete incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains check_workup Review Workup Procedure (Extraction, Distillation) check_conditions->check_workup Correct incorrect_cond Incorrect Conditions check_conditions->incorrect_cond Deviation Found workup_loss Loss During Workup check_workup->workup_loss Potential Loss Identified solution1 Increase Reaction Time/Temp incomplete->solution1 solution2 Adjust Stoichiometry/Temp incorrect_cond->solution2 solution3 Optimize Purification Steps workup_loss->solution3

Caption: Troubleshooting decision tree for low product yield.

References

Degradation pathways of 2-Chloro-3-methylaniline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Degradation of 2-Chloro-3-methylaniline

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of this compound under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic conditions?

Under acidic stress conditions, this compound is susceptible to several degradation pathways, primarily driven by hydrolysis and oxidation.[1][2] Key potential pathways include:

  • Hydrolysis: The amine functional group can undergo hydrolysis, particularly under heating, which may lead to the formation of 2-Chloro-3-methylphenol.

  • Oxidation: Aromatic amines are prone to oxidation, which can result in the formation of nitroso or nitro compounds, as well as polymeric impurities.[2][3] The presence of oxygen or oxidizing agents will accelerate this process.

  • Dimerization/Polymerization: Under strong acidic and oxidative conditions, aniline (B41778) derivatives can form colored polymeric impurities through complex condensation reactions.

Q2: What are the typical stress conditions for a forced degradation study of this compound in an acidic environment?

Forced degradation studies aim to accelerate the degradation process to predict long-term stability.[1][4] Typical acidic stress conditions involve:

  • Acid Type: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used.

  • Acid Concentration: A range of concentrations should be evaluated, for instance, 0.1 N to 1 N.

  • Temperature: Elevated temperatures, such as 40°C to 80°C, are often employed to accelerate degradation.

  • Duration: The study duration can range from a few hours to several days, depending on the stability of the molecule.[1]

The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are detectable without completely degrading the sample.[1]

Q3: What analytical techniques are recommended for identifying and quantifying this compound and its degradation products?

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

  • Primary Technique: Reversed-phase HPLC (RP-HPLC) is widely used for the analysis of aromatic amines and their degradation products.

  • Detection: A photodiode array (PDA) detector is advantageous as it can help in the initial characterization of the degradation products by providing UV spectra.

  • Structure Elucidation: For definitive identification of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[5]

Troubleshooting Guides

Issue 1: No degradation is observed under the initial stress conditions.

Possible Cause Troubleshooting Step
Insufficient Stress Increase the acid concentration, temperature, or duration of the study. It is a stepwise process to find the optimal conditions.
High Stability of the Compound Confirm that the compound is not inherently stable to acidic conditions. Review literature on similar chloroaniline derivatives.
Analytical Method Not Indicating Stability Ensure the analytical method can separate the parent peak from any potential degradants. Co-elution might be masking the degradation. Modify the mobile phase composition, gradient, or column chemistry.

Issue 2: The mass balance in the degradation study is poor (significantly less than 100%).

Possible Cause Troubleshooting Step
Formation of Non-UV Active Products Some degradation products may not have a chromophore and will not be detected by a UV detector. Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
Formation of Insoluble Degradants Polymeric or highly non-polar degradants may precipitate out of the solution. Visually inspect the sample for any precipitates. If present, dissolve them in a stronger solvent and analyze.
Volatile Degradants Low molecular weight degradation products might be volatile. Use Gas Chromatography (GC) for analysis to detect any volatile compounds.
Adsorption of Compound or Degradants The analyte or its degradation products may adsorb to the container surface. Using silanized glassware can mitigate this issue.

Issue 3: Extraneous peaks are observed in the chromatogram.

Possible Cause Troubleshooting Step
Impurity in the Starting Material Analyze a sample of the this compound standard without subjecting it to stress conditions to check for pre-existing impurities.
Contamination from Reagents or Solvents Run a blank sample (containing only the acid and solvent) under the same stress conditions to identify any peaks originating from the reagents.
Sample Preparation Artifacts Review the sample preparation procedure to ensure no side reactions are being introduced during this step.

Data Presentation

Table 1: Summary of Forced Degradation of this compound under Acidic Conditions

Stress Condition Time (hours) Assay of this compound (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Impurities (%) Mass Balance (%)
0.1 N HCl at 60°C2495.22.11.54.8100.0
0.1 N HCl at 60°C4890.54.32.89.5100.0
1 N HCl at 60°C1288.16.53.211.9100.0
1 N HCl at 80°C682.49.84.517.6100.0

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

  • Stress Sample Preparation:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 5 mL of the desired acid (e.g., 1 N HCl).

    • Keep the flask in a temperature-controlled water bath or oven at the desired temperature (e.g., 60°C) for a specified duration.

  • Time Point Sampling: At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot of the stressed sample.

  • Neutralization: Neutralize the aliquot with an equivalent amount of a suitable base (e.g., 1 N NaOH) to stop the degradation reaction.

  • Dilution: Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Analysis

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Mandatory Visualization

Degradation_Pathway cluster_main Potential Degradation of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_polymerization Polymerization parent This compound hydrolysis_product 2-Chloro-3-methylphenol parent->hydrolysis_product H₃O⁺, Δ oxidation_product1 Nitroso Derivative parent->oxidation_product1 [O] polymer Polymeric Impurities parent->polymer Acidic Conditions oxidation_product2 Nitro Derivative oxidation_product1->oxidation_product2 [O]

Caption: Potential degradation pathways of this compound under acidic conditions.

Experimental_Workflow cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL in MeCN) stress Acidic Stress (e.g., 1N HCl, 60°C) prep->stress sample Sample at Time Points (0, 6, 12, 24h) stress->sample neutralize Neutralize with Base (e.g., 1N NaOH) sample->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze by Stability- Indicating HPLC Method dilute->analyze identify Characterize Degradants (LC-MS, GC-MS) analyze->identify If degradants > threshold

Caption: General experimental workflow for a forced degradation study.

References

Preventing oxidation and color change of 2-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing oxidation and color change of 2-Chloro-3-methylaniline.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample turning yellow/brown?

A1: The discoloration of this compound, like many aromatic amines, is primarily due to oxidation when exposed to air (oxygen) and/or light.[1][2] This process can be accelerated by elevated temperatures. The colored impurities are typically N-oxides and other degradation byproducts.[2]

Q2: What are the ideal storage conditions to prevent color change?

A2: To minimize oxidation and discoloration, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).[3][4] It is recommended to store it in a cool, dark place. For long-term storage, refrigeration may be beneficial.

Q3: Can I use antioxidants to stabilize this compound?

A3: Yes, adding a small amount of an appropriate antioxidant can significantly inhibit oxidation. Aromatic amine antioxidants are generally effective. The choice of antioxidant and its concentration will depend on the specific application and required purity of the this compound.

Q4: My sample is already discolored. Can I still use it?

A4: The suitability of a discolored sample depends on the acceptable impurity profile for your specific experiment. For many applications, the colored impurities may not interfere. However, for sensitive applications, purification is recommended to remove the oxidation byproducts.

Q5: How can I purify discolored this compound?

A5: The most common method for purifying discolored aromatic amines is distillation.[5] Vacuum distillation is often preferred to reduce the boiling point and prevent thermal degradation.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Rapid Discoloration (within hours/days) - Improper storage (exposure to air and/or light).- High storage temperature.- Contamination with oxidizing agents.- Immediately transfer the sample to an amber glass bottle.- Purge the headspace with an inert gas (nitrogen or argon) before sealing.- Store in a cool, dark location, preferably in a refrigerator.- Review handling procedures to avoid cross-contamination.
Slow Discoloration (over weeks/months) - Gradual air leakage into the container.- Insufficient inert atmosphere.- Long-term light exposure.- Ensure the container seal is airtight. Use a high-quality cap with a PTFE liner.- Consider adding a suitable antioxidant upon receipt of a new batch.- For long-term storage, wrap the container in aluminum foil to completely block light.
Inconsistent Results in Experiments - Variable levels of oxidation byproducts in the this compound sample.- Purify the this compound by distillation before use.- Standardize storage and handling procedures for all batches.- Consider performing a quality control check (e.g., by HPLC or GC) to assess purity before use.

Experimental Protocols

Protocol 1: Storage of this compound under Inert Atmosphere

Objective: To establish a standard procedure for the safe and effective storage of this compound to prevent oxidation.

Materials:

  • This compound

  • Amber glass bottle with a PTFE-lined screw cap

  • Source of inert gas (Nitrogen or Argon) with a regulator and tubing

  • Parafilm or sealing tape

Procedure:

  • Obtain a clean, dry amber glass bottle of an appropriate size to minimize headspace.

  • Carefully transfer the this compound into the bottle.

  • Insert a tube connected to the inert gas source into the bottle, with the outlet just above the liquid surface.

  • Gently flush the headspace with the inert gas for 1-2 minutes to displace any air.

  • Quickly remove the tubing and immediately seal the bottle tightly with the screw cap.

  • For extra security against air ingress, wrap the cap and neck of the bottle with Parafilm.

  • Label the bottle clearly with the compound name, date, and storage conditions.

  • Store the sealed bottle in a cool, dark, and well-ventilated area.

Protocol 2: Purification of Discolored this compound by Vacuum Distillation

Objective: To purify this compound that has discolored due to oxidation.

Materials:

  • Discolored this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Cold trap (recommended)

Procedure:

  • Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Place the discolored this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly and carefully apply the vacuum. The boiling point of this compound is approximately 245-249 °C at atmospheric pressure; under vacuum, this will be significantly lower.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

  • The initial fraction may contain more volatile impurities and should be discarded.

  • Collect the main fraction of clear, colorless this compound in the receiving flask. Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Transfer the purified product to a clean, dry amber glass bottle and store it under an inert atmosphere as described in Protocol 1.

Visualizations

experimental_workflow cluster_storage Protocol 1: Storage cluster_purification Protocol 2: Purification start_storage Receive/Synthesize This compound transfer Transfer to Amber Bottle start_storage->transfer purge Purge with Inert Gas (N2/Ar) transfer->purge seal Seal Tightly & Parafilm purge->seal store Store in Cool, Dark Place seal->store end_storage Stable Product store->end_storage start_purification Discolored Sample setup Assemble Vacuum Distillation Apparatus start_purification->setup distill Vacuum Distill setup->distill collect Collect Pure Fraction distill->collect end_purification Purified Product collect->end_purification end_purification->transfer Store Purified Product

Caption: Experimental workflows for the proper storage and purification of this compound.

troubleshooting_logic start Observe Discoloration of This compound check_storage Is the sample stored in a sealed, opaque container under inert atmosphere? start->check_storage check_temp Is the storage temperature cool? check_storage->check_temp Yes correct_storage Action: Transfer to a proper container, purge with N2/Ar, and seal. check_storage->correct_storage No check_purity Is high purity critical for the next step? check_temp->check_purity Yes lower_temp Action: Move to a cooler storage location (e.g., refrigerator). check_temp->lower_temp No purify Action: Purify by vacuum distillation. check_purity->purify Yes use_as_is Decision: Proceed with discolored material. check_purity->use_as_is No correct_storage->check_temp lower_temp->check_purity end Problem Resolved purify->end use_as_is->end

Caption: A troubleshooting decision tree for addressing the discoloration of this compound.

References

Troubleshooting low conversion rates in 2-Chloro-3-methylaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-methylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary methods for synthesizing this compound are the reduction of 2-chloro-6-nitrotoluene (B1664060). This can be achieved through catalytic hydrogenation or a sulfur-mediated reduction.[1]

  • Catalytic Hydrogenation: This method involves reducing 2-chloro-6-nitrotoluene with hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out in an organic solvent at mild to moderate temperatures and pressures.[1]

  • Sulfur-Mediated Reduction: This process uses sulfur and sodium bicarbonate in a solvent like N,N-dimethylformamide (DMF) to reduce 2-chloro-6-nitrotoluene.[1][2] This method is scalable and utilizes relatively inexpensive reagents.[1]

Q2: What are the typical reaction types that this compound undergoes?

A2: this compound is a versatile intermediate that can undergo several types of reactions, including:

  • Oxidation: The aniline (B41778) group can be oxidized to form the corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.[1]

  • Reduction: The aromatic ring can be reduced to form 2-chloro-3-methylcyclohexylamine.[1]

  • Electrophilic Substitution: The benzene (B151609) ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[1] The presence of the chlorine atom influences the regioselectivity of these reactions.

Q3: How should this compound be stored?

A3: this compound should be stored in a cool, dark place under an inert atmosphere.[3] It is stable under recommended storage conditions but can be sensitive to light and air, potentially leading to degradation and discoloration over time.[4][5]

Troubleshooting Guide for Low Conversion Rates

Issue 1: Low yield in the synthesis of this compound from 2-chloro-6-nitrotoluene.

This is a common problem that can often be traced back to reaction conditions, reagent quality, or the work-up procedure.

Troubleshooting Steps:

  • Verify Reagent Purity: Impurities in the starting material, 2-chloro-6-nitrotoluene, can interfere with the reaction.[6] Similarly, the quality of the reducing agent (e.g., catalyst for hydrogenation, sulfur for sulfur-mediated reduction) is crucial.

    • Recommendation: Use freshly sourced or purified starting materials. The purity of 2-chloro-6-nitrotoluene can be checked by techniques like GC-MS or NMR.

  • Optimize Reaction Conditions: Suboptimal temperature, pressure (for hydrogenation), or reaction time can lead to incomplete reactions or the formation of byproducts.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] This will help determine the optimal reaction time and prevent the formation of side products due to prolonged reaction times or excessive temperatures.

  • Ensure Anhydrous Conditions (if applicable): For certain reactions, the presence of moisture can be detrimental.

    • Recommendation: Use dry solvents and flame-dried glassware, especially when working with moisture-sensitive reagents.[6]

  • Review Work-up and Purification: Product loss can occur during the extraction and purification steps.

    • Recommendation: Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the amine product in the aqueous phase. For purification by distillation, ensure the vacuum is stable and the temperature is well-controlled to prevent product decomposition.[8]

Experimental Protocols

Protocol 1: Sulfur-Mediated Reduction of 2-Chloro-6-nitrotoluene

This protocol is adapted from a patented industrial process and is known for its high yield and purity.[1][2]

Materials:

  • 2-chloro-6-nitrotoluene

  • Sulfur

  • Sodium bicarbonate (NaHCO₃)

  • N,N-dimethylformamide (DMF)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add N,N-dimethylformamide (DMF).

  • Add 2-chloro-6-nitrotoluene, sulfur, and sodium bicarbonate to the flask. The molar ratio of 2-chloro-6-nitrotoluene to sulfur should be between 1:3 and 1:5, and the molar ratio of 2-chloro-6-nitrotoluene to sodium bicarbonate should also be between 1:3 and 1:5.[2]

  • Heat the reaction mixture to a temperature between 110-140°C with constant stirring.[1][2]

  • Maintain the reaction at this temperature for 10-24 hours. Monitor the reaction progress by TLC.[2]

  • After the reaction is complete, cool the mixture and filter to remove any solid byproducts.

  • The filtrate, containing the product, is then subjected to vacuum distillation to isolate the pure this compound.[1]

ParameterValueReference
Starting Material2-chloro-6-nitrotoluene[1][2]
Reducing AgentSulfur[1][2]
BaseSodium Bicarbonate[1][2]
SolventN,N-dimethylformamide (DMF)[1][2]
Temperature110-140 °C[1][2]
Reaction Time10-24 hours[2]
Typical Yield77-85%[1]
Product Purity>99%[1]
Protocol 2: Catalytic Hydrogenation of 2-Chloro-6-nitrotoluene

This method is a cleaner alternative to sulfur-mediated reduction, though it requires specialized equipment for handling hydrogen gas.

Materials:

  • 2-chloro-6-nitrotoluene

  • Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 2-chloro-6-nitrotoluene in a suitable solvent in a hydrogenation vessel.

  • Add the Pd/C catalyst to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 80°C).[1]

  • Monitor the reaction progress by monitoring hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • The solvent is then removed from the filtrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

ParameterValueReference
Starting Material2-chloro-6-nitrotoluene[1]
CatalystPalladium on Carbon (Pd/C)[1]
ReactantHydrogen Gas (H₂)[1]
SolventOrganic Solvents (e.g., Ethanol)[1]
TemperatureRoom Temperature to 80°C[1]
PressureModerate[1]

Visual Guides

Troubleshooting_Workflow Troubleshooting Low Conversion Rates start Low Conversion Rate Observed check_reagents 1. Verify Purity of Starting Materials (e.g., GC-MS, NMR) start->check_reagents reagents_impure Impure: Purify Starting Materials (Distillation, Recrystallization) check_reagents->reagents_impure Problem Found reagents_pure Pure check_reagents->reagents_pure No Issue end_success Problem Resolved reagents_impure->end_success review_conditions 2. Review Reaction Conditions (Temperature, Time, Pressure) reagents_pure->review_conditions conditions_issue Potential Issue: - Check temperature calibration - Monitor with TLC - Ensure stable heating/pressure review_conditions->conditions_issue Problem Found conditions_ok Conditions Correct review_conditions->conditions_ok No Issue conditions_issue->end_success check_workup 3. Analyze Work-up & Purification (Extraction, Distillation) conditions_ok->check_workup workup_issue Potential Issue: - Check solvent polarity - Optimize pH - Check vacuum stability check_workup->workup_issue Problem Found workup_ok Procedure Optimized check_workup->workup_ok No Issue workup_issue->end_success Synthesis_Pathway Synthesis of this compound cluster_0 Method 1: Sulfur-Mediated Reduction cluster_1 Method 2: Catalytic Hydrogenation start 2-chloro-6-nitrotoluene sulfur_reagents Sulfur, NaHCO₃, DMF 110-140°C start->sulfur_reagents hydrogenation_reagents H₂, Pd/C Catalyst Solvent, RT-80°C start->hydrogenation_reagents product This compound sulfur_reagents->product Yield: 77-85% hydrogenation_reagents->product

References

Technical Support Center: Purification of 2-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of isomeric impurities from 2-Chloro-3-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in this compound?

A1: The presence of isomeric impurities in this compound largely depends on the synthetic route employed.

  • From the reduction of 2-chloro-6-nitrotoluene: This is a common and relatively clean method for synthesizing this compound. The primary impurities are likely to be unreacted starting material and potentially a small amount of the dehalogenated product, 3-methylaniline. Isomeric impurities are less common via this route.

  • From the chlorination of 2-methylaniline: This route can produce a mixture of isomers. Besides the desired this compound, you may find other isomers such as 4-Chloro-3-methylaniline and 2-Chloro-5-methylaniline. The ratio of these isomers depends on the reaction conditions.

Q2: My this compound sample is discolored (yellow to brown). What is the cause and how can I fix it?

A2: Discoloration in anilines is typically due to air oxidation, which forms colored impurities. This can be accelerated by exposure to light and heat. To remove these colored impurities, you can perform a vacuum distillation. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place can prevent future discoloration.

Q3: I am having trouble separating the isomers by distillation. Why is this the case?

A3: The boiling points of chloro-methylaniline isomers can be very close, making separation by fractional distillation challenging. A highly efficient fractionating column and careful control of the distillation rate are necessary. Refer to the quantitative data in the "Fractional Distillation" section for the boiling points of common isomers.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be an effective method for purification, especially if the isomeric impurities are present in smaller amounts and have different solubilities in the chosen solvent system. It may require screening various solvents or using a mixed-solvent system to achieve good separation.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers.

Possible CauseSolution
Insufficient Column Efficiency Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
Distillation Rate Too Fast Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A slow, steady distillation is key.
Fluctuating Heat Source Use a stable heating source like a heating mantle with a controller to maintain a constant temperature.
Poor Insulation Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
Recrystallization

Issue: Oiling out instead of crystallization.

Possible CauseSolution
Supersaturation is too high Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.
Melting point of the solute is lower than the boiling point of the solvent Choose a solvent with a lower boiling point.
Presence of significant impurities The impurities may be acting as a solvent for your product. Try a pre-purification step like column chromatography to remove the bulk of the impurities.

Issue: Low recovery of the purified product.

Possible CauseSolution
Too much solvent used Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Crystals are too soluble in the cold solvent Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Washing with too much or warm solvent Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

Table 1: Boiling Points of this compound and Common Isomeric Impurities

CompoundCAS NumberBoiling Point (°C) at 760 mmHg
This compound29027-17-6219.8[1]
3-Chloro-2-methylaniline87-60-5245-249[2]
4-Chloro-3-methylaniline7149-75-9~230.6 (rough estimate)
2-Chloro-5-methylaniline95-81-8230

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for separating this compound from its isomers with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: As the mixture begins to boil, observe the temperature at the distillation head. Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of the desired isomer at the recorded pressure should be collected separately. It is advisable to collect a small forerun fraction before the main fraction.

  • Analysis: Analyze the collected fractions by GC or HPLC to determine their purity.

Protocol 2: Purification by Recrystallization from a Mixed Solvent System

This protocol is useful for purifying this compound from small amounts of isomeric impurities.

Methodology:

  • Solvent Selection: Identify a "good" solvent in which this compound is soluble when hot but insoluble when cold, and a "poor" solvent in which it is sparingly soluble even when hot. Common solvent pairs for anilines include ethanol/water or toluene/hexane.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy.

  • Redissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Isomeric Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol can be adapted to analyze the isomeric purity of this compound.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is commonly used for separating aromatic isomers.

  • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile (B52724) and water, with a small amount of an acid like phosphoric acid to improve peak shape. The exact ratio will need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers have good absorbance (e.g., 240 nm).

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Analysis: The different isomers will elute at different retention times. The peak area can be used to quantify the relative amounts of each isomer.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Start Crude this compound Distillation Fractional Vacuum Distillation Start->Distillation High impurity level Recrystallization Recrystallization Start->Recrystallization Low impurity level HPLC HPLC Analysis Distillation->HPLC GCMS GC-MS Analysis Distillation->GCMS Recrystallization->HPLC Recrystallization->GCMS HPLC->Recrystallization Further Purification Needed Pure_Product Pure this compound HPLC->Pure_Product Purity Confirmed GCMS->Pure_Product Structure Confirmed Troubleshooting_Logic Start Impure Product Distillation Attempt Fractional Distillation Start->Distillation Liquid or high impurity Recrystallization Attempt Recrystallization Start->Recrystallization Solid or low impurity CheckPurity Check Purity (HPLC/GC) Distillation->CheckPurity Recrystallization->CheckPurity Pure Pure Product CheckPurity->Pure Purity > 99% Impure Still Impure CheckPurity->Impure Purity < 99% Impure->Recrystallization Try alternative purification

References

Technical Support Center: Stability of 2-Chloro-3-methylaniline and its Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 2-Chloro-3-methylaniline and its solutions. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] It is recommended to protect it from light, as exposure may cause the material to darken over time.[1][2] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[5] The recommended storage temperature is typically between 2-8°C.[6]

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][3] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q3: I've noticed my solution of this compound has changed color. Is it still usable?

A3: A color change, typically darkening, is an indication of potential degradation.[1][2] While the product may not be completely degraded, its purity is questionable. For experiments where high purity is critical, it is recommended to use a fresh, uncolored solution or to re-purify and re-characterize the colored solution before use.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the literature, related chloroanilines can degrade through several mechanisms. Potential degradation pathways include:

  • Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.[7]

  • Hydrolysis: Under certain pH and temperature conditions, the chlorine atom could potentially be substituted by a hydroxyl group, although aromatic halides are generally resistant to hydrolysis.[8]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Studies on other aromatic amines suggest this can lead to complex reactions, including polymerization.

  • Microbial Degradation: Studies on the related compound 3-chloro-2-methylaniline (B42847) have shown that microorganisms can metabolize it, often through hydroxylation of the aromatic ring followed by ring cleavage.[9]

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of a this compound solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12][13] A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of the parent compound over time. Gas Chromatography (GC) with a suitable detector can also be used.[14][15]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compound.Prepare a fresh solution and re-analyze. If the peaks persist, they may be impurities in the starting material. If they appear over time, they are likely degradation products.
Decreasing assay value over time Instability of the solution under the current storage or experimental conditions.Review storage conditions (temperature, light exposure, container closure). Consider performing a forced degradation study to identify the cause of instability.
Precipitate formation in solution Poor solubility in the chosen solvent or degradation leading to insoluble products.Ensure the concentration is below the solubility limit. If precipitation occurs over time, it may be due to degradation. Analyze the precipitate and the remaining solution to identify the cause.
Inconsistent experimental results Use of a degraded or impure solution of this compound.Always use a fresh, high-purity solution for critical experiments. Verify the purity of the compound before preparing solutions.

Data Presentation

Currently, there is a lack of specific quantitative stability data for this compound in the public domain. Researchers are encouraged to perform their own stability studies based on the provided experimental protocols. The following table summarizes general conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines, which can be adapted for this compound.

Table 1: General Conditions for Forced Degradation Studies

Stress Condition Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature or elevated (e.g., 60°C)To investigate degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature or elevated (e.g., 60°C)To investigate degradation in basic conditions.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temperatureTo investigate oxidative degradation.
Thermal Degradation Dry heat (e.g., 60-80°C) or solution at elevated temperatureTo assess the effect of heat on stability.
Photostability Exposure to a combination of visible and UV light (e.g., ICH Option 1 or 2)[16][17]To determine the effect of light exposure.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a solution of this compound.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature and 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C.

    • Photostability: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[16][17] A dark control sample should be stored under the same conditions but protected from light.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage degradation of this compound and monitor the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate (B84403) buffer for pH control).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm (or a wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development Strategy:

  • Analyze an unstressed sample of this compound to determine its retention time and peak shape.

  • Analyze samples from the forced degradation study.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the separation between these peaks and the parent peak.

  • Optimize the mobile phase composition, gradient, pH, and column temperature to achieve adequate resolution (>2) between all peaks.

  • Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl) stock->acid base Base Hydrolysis (NaOH) stock->base oxidation Oxidation (H2O2) stock->oxidation thermal Thermal (Heat) stock->thermal photo Photolytic (Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Evaluation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways parent This compound oxidized Oxidized Products (e.g., Nitroso/Nitro derivatives) parent->oxidized Oxidation (e.g., H2O2) hydroxylated Hydroxylated Products parent->hydroxylated Hydrolysis/Metabolism (e.g., H+/OH-, Microbial) polymeric Polymeric Products parent->polymeric Photodegradation (Light) ring_cleavage Ring Cleavage Products hydroxylated->ring_cleavage Further Degradation

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

A Comparative Study of 2-Chloro-3-methylaniline and 4-Chloro-2-methylaniline Reactivity for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the strategic selection of substituted anilines is paramount for tuning the electronic and steric properties of target molecules. This guide presents a detailed comparative analysis of the reactivity of two isomeric aromatic amines: 2-Chloro-3-methylaniline and 4-Chloro-2-methylaniline. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and predicting their behavior in various chemical transformations. This document provides a theoretical framework for their reactivity, supported by experimental data from related compounds, and detailed experimental protocols for their comparative analysis.

Theoretical Framework for Reactivity

The reactivity of substituted anilines in electrophilic aromatic substitution and reactions involving the amino group is primarily governed by the interplay of electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects: The chloro and methyl groups exert opposing electronic influences. The chlorine atom is an electron-withdrawing group via the inductive effect (-I) and a weak electron-donating group through resonance (+R). The methyl group is an electron-donating group through the inductive effect (+I) and hyperconjugation. The net effect on the electron density of the aromatic ring and the nucleophilicity of the amino group dictates the overall reactivity.

Steric Effects: The position of the substituents relative to the amino group can sterically hinder the approach of reagents, thereby influencing the regioselectivity and rate of reactions.

Comparative Analysis of Basicity

The basicity of an aniline (B41778), quantified by the pKa of its conjugate acid, is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. Electron-donating groups increase basicity (higher pKa), while electron-withdrawing groups decrease it.

  • This compound: The chlorine atom at the 2-position exerts a strong -I effect, significantly reducing the electron density on the adjacent amino group. The methyl group at the 3-position has a weaker +I effect.

  • 4-Chloro-2-methylaniline: The chlorine atom at the 4-position has a less pronounced -I effect on the amino group at the 1-position due to the increased distance. The methyl group at the 2-position exerts a +I effect and can also cause some steric hindrance.

Based on these electronic effects, 4-Chloro-2-methylaniline is predicted to be the stronger base due to the reduced inductive electron-withdrawing effect of the chlorine atom at the para position compared to the ortho position in this compound.

Comparative Analysis of Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The interplay of the chloro and methyl substituents will influence the rate and regioselectivity of these reactions.

In This compound , the positions ortho and para to the strongly activating amino group are positions 6 and 4. Position 6 is sterically hindered by the adjacent chlorine atom. Position 4 is electronically influenced by the ortho-chlorine (-I) and meta-methyl (+I) groups.

In 4-Chloro-2-methylaniline , the positions ortho and para to the amino group are positions 3, 5, and the carbon bearing the chlorine atom (position 4 is blocked). Position 3 is influenced by the ortho-methyl group (+I) and the meta-chlorine atom (-I). Position 5 is influenced by the meta-methyl group (+I) and the meta-chlorine atom (-I).

Considering the combined electronic and steric effects, 4-Chloro-2-methylaniline is expected to be more reactive towards electrophilic aromatic substitution than this compound. The electron-donating methyl group in the ortho position of 4-Chloro-2-methylaniline enhances the activation of the ring by the amino group, while the deactivating chlorine atom is further away.

Data Presentation

Table 1: Predicted Reactivity Comparison

PropertyThis compound4-Chloro-2-methylanilineRationale
Basicity (pKa) LowerHigherThe -I effect of the ortho-chloro substituent is stronger, reducing the electron density on the nitrogen more significantly.
Reactivity in Electrophilic Aromatic Substitution LowerHigherThe ortho-methyl group in 4-Chloro-2-methylaniline enhances the activation by the amino group, while the deactivating chloro group is more distant.

Experimental Protocols

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

Experiment 1: Determination of Basicity (pKa)

This protocol outlines a method for determining the pKa of the conjugate acids of the anilines via potentiometric titration.

Materials:

  • This compound

  • 4-Chloro-2-methylaniline

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of the aniline (e.g., 0.1 mmol) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker.

  • Add a stoichiometric excess of the standardized HCl solution to protonate the aniline completely.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of a small, known volume of titrant.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of NaOH added.

  • The pH at the half-equivalence point corresponds to the pKa of the anilinium ion.

  • Repeat the experiment for the other isomer under identical conditions.

Experiment 2: Comparative Study of Electrophilic Bromination Rate

This protocol describes a competitive bromination experiment to compare the relative reaction rates of the two anilines.

Materials:

  • This compound

  • 4-Chloro-2-methylaniline

  • Bromine solution in a suitable solvent (e.g., acetic acid) of known concentration

  • Acetic acid (solvent)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Prepare equimolar solutions of this compound and 4-Chloro-2-methylaniline in acetic acid.

  • In a reaction flask, mix equal volumes of the two aniline solutions.

  • At a constant temperature, add a sub-stoichiometric amount of the bromine solution dropwise with stirring. The amount of bromine should be such that only a fraction of the anilines react.

  • Allow the reaction to proceed for a fixed amount of time.

  • Quench the reaction by adding an excess of sodium thiosulfate solution to consume any unreacted bromine.

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Analyze the product mixture using GC-MS to determine the relative amounts of the brominated products of each isomer.

  • The ratio of the brominated products will be proportional to the relative rates of bromination of the two anilines.

Visualization of Concepts

Logical Relationship of Substituent Effects on Reactivity

G Factors Influencing Aniline Reactivity substituents Substituents (Chloro, Methyl) electronic Electronic Effects (-I, +I, +R) substituents->electronic steric Steric Effects (Hindrance) substituents->steric reactivity Overall Reactivity electronic->reactivity steric->reactivity basicity Basicity (pKa) reactivity->basicity eas_rate Electrophilic Substitution Rate reactivity->eas_rate

Caption: Logical flow of how substituents influence the overall reactivity of anilines.

Experimental Workflow for Comparative Bromination

G Workflow for Comparative Bromination start Prepare Equimolar Solutions of Isomers mix Mix Isomer Solutions start->mix react Add Sub-stoichiometric Bromine Solution mix->react quench Quench Reaction (Sodium Thiosulfate) react->quench extract Extract Organic Products quench->extract analyze GC-MS Analysis extract->analyze end Determine Product Ratio (Relative Reactivity) analyze->end

Caption: Step-by-step workflow for the comparative bromination experiment.

This guide provides a foundational understanding of the relative reactivity of this compound and 4-Chloro-2-methylaniline. The provided experimental protocols offer a practical approach to quantitatively assess these differences, enabling researchers to make informed decisions in their synthetic endeavors.

Quantitative NMR: A Superior Method for the Assay of 2-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the assay of 2-Chloro-3-methylaniline, a key chemical intermediate.

This report will demonstrate the advantages of qNMR in providing a primary ratio method of measurement, offering high precision and accuracy without the need for identical reference standards for the analyte. Through a detailed examination of experimental protocols and performance data, this guide will establish qNMR as a robust and reliable alternative to conventional chromatographic techniques for the quantitative analysis of this compound.

Performance Comparison: qNMR vs. Chromatographic Methods

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key validation parameters for qNMR, HPLC, and GC in the context of a this compound assay, based on typical performance characteristics for the analysis of aromatic amines.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 99.0 - 101.0%98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 1.0%< 1.5%< 2.0%
Specificity High (structure-specific)Moderate to High (dependent on separation)High (when coupled with MS)
Limit of Detection (LOD) ~ 0.1 mg/mL~ 0.01 µg/mL~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 mg/mL~ 0.03 µg/mL~ 0.3 µg/mL
Need for Reference Standard Internal standard of known purityRequires analyte-specific reference standardRequires analyte-specific reference standard
Analysis Time per Sample ~ 15 minutes~ 20 minutes~ 25 minutes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for the quantitative analysis of this compound using qNMR, HPLC, and GC.

Quantitative NMR (qNMR) Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of a suitable internal standard (e.g., maleic acid) into a clean, dry vial.

  • Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., DMSO-d6).

  • Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton (typically > 30 s for accurate quantification).

  • Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.

  • Temperature: 298 K

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the characteristic, well-resolved signals of both this compound and the internal standard.

  • Calculate the purity of this compound using the following equation[1]: Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 0.1 mg/mL.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.

3. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Gas Chromatography (GC) Protocol

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like methylene (B1212753) chloride at a concentration of 1 mg/mL. Create working standards by dilution.

  • Sample Solution: Prepare a sample solution of this compound in methylene chloride at a concentration of approximately 0.1 mg/mL.

2. GC Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • FID Temperature: 300 °C.

    • MS (if used): Electron Ionization (EI) mode, scan range 40-400 m/z.

3. Quantification:

  • Generate a calibration curve from the peak areas of the standard solutions.

  • Calculate the concentration of this compound in the sample based on its peak area and the calibration curve. Gas chromatography is a frequently used method to ascertain the purity of the product, often achieving 99% or higher.[1]

Workflow and Pathway Visualizations

To further elucidate the experimental processes, the following diagrams illustrate the qNMR workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integrate Signals phase_base->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Experimental workflow for the quantitative NMR (qNMR) assay of this compound.

Conclusion

While HPLC and GC are established methods for the analysis of aromatic amines, qNMR presents a compelling alternative for the assay of this compound. Its fundamental principle of direct proportionality between signal intensity and the number of nuclei allows for accurate quantification without the need for an identical reference standard, thereby reducing reliance on the availability and purity of such standards. The high specificity, precision, and accuracy of qNMR, as demonstrated in the comparative data, position it as a superior method for assays in a regulated environment. For researchers, scientists, and drug development professionals, adopting qNMR can lead to more efficient and reliable analytical workflows, ultimately contributing to the development of safer and more effective pharmaceutical products.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for 2-Chloro-3-methylaniline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of chemical intermediates like 2-Chloro-3-methylaniline is paramount for ensuring product quality and safety. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for analysis depends on various factors including the analyte's properties, the sample matrix, and the desired performance characteristics. This guide provides a comparative overview of representative HPLC and GC methods for the analysis of this compound, supported by illustrative experimental data to guide the process of method cross-validation.

Cross-validation is a critical process in analytical chemistry where two or more methods are compared to ensure the generated data is reliable and comparable. This is particularly important when transferring methods between laboratories or when a secondary method is needed for confirmatory analysis.

Illustrative Performance Characteristics

The following table summarizes typical performance characteristics for HPLC and GC methods for the analysis of chloroaniline compounds. It is important to note that these values are representative and are based on data from similar analytes. A formal cross-validation for this compound would require a head-to-head experimental comparison.

Performance ParameterHPLC-UVGC-FID
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2.0%< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL

Experimental Protocols

Detailed methodologies for representative HPLC and GC analyses of this compound are provided below. These protocols are based on established methods for similar chloroaniline compounds.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a reverse-phase HPLC procedure for chlorinated anilines.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution.

Gas Chromatography (GC) Method

This protocol is based on a general method for the analysis of aniline (B41778) derivatives using a Flame Ionization Detector (FID).

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold: Maintain at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (splitless injection).

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetone. Calibration standards are prepared by serial dilution.

Methodology for Cross-Validation

A logical workflow is essential for the effective cross-validation of two analytical methods. The following diagram illustrates the key steps in this process.

CrossValidationWorkflow start Define Analytical Requirements (e.g., sensitivity, selectivity) method_dev_hplc Develop & Optimize HPLC Method start->method_dev_hplc method_dev_gc Develop & Optimize GC Method start->method_dev_gc validation_hplc Validate HPLC Method (Linearity, Accuracy, Precision, etc.) method_dev_hplc->validation_hplc validation_gc Validate GC Method (Linearity, Accuracy, Precision, etc.) method_dev_gc->validation_gc sample_analysis Analyze Identical Samples with Both Methods validation_hplc->sample_analysis validation_gc->sample_analysis data_comparison Compare Results (e.g., Bland-Altman plot, t-test) sample_analysis->data_comparison conclusion Conclusion on Method Equivalence/Interchangeability data_comparison->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Discussion

The choice between HPLC and GC for the analysis of this compound will depend on the specific application. HPLC is often preferred for its versatility in handling a wide range of compounds without the need for derivatization and for its suitability for non-volatile or thermally labile molecules. On the other hand, GC can offer higher resolution and is often coupled with mass spectrometry (GC-MS) for definitive identification.

A successful cross-validation would demonstrate that both methods provide equivalent results within acceptable statistical limits. This would involve analyzing a series of identical sample batches with both the HPLC and GC methods and statistically comparing the outcomes. If the results are found to be interchangeable, either method could be used with confidence, providing flexibility in laboratory operations and a robust analytical workflow.

Efficacy of 2-Chloro-3-methylaniline-Derived Pharmaceuticals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the therapeutic potential of pharmaceutical agents synthesized from 2-Chloro-3-methylaniline reveals a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While direct comparative studies between these derivatives are limited, analysis of individual research efforts provides valuable insights into their respective efficacies.

This guide offers a comprehensive comparison of pharmaceuticals derived from this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of synthetic pathways to aid researchers, scientists, and drug development professionals in understanding the therapeutic landscape of these compounds. The data presented is collated from various independent studies, and the guide highlights the methodologies used to enable a nuanced understanding of the findings.

Anticancer Derivatives: Quinolines and Thiazolidinones

Derivatives of this compound have shown significant promise as anticancer agents, with quinoline (B57606) and thiazolidinone scaffolds being particularly notable.

2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives

A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.[1][2] These compounds demonstrated moderate to high inhibitory activities against human liver (HepG2, BEL-7404), ovarian (SK-OV-3), and large cell lung (NCI-H460) cancer cells.[2]

Data Presentation: In Vitro Antiproliferative Activity (IC₅₀ in µM)

Compound IDHepG2SK-OV-3NCI-H460BEL-7404HL-7702 (Normal Cells)
3a₁ 7.548.8315.2112.45>100
3a₃ 12.8711.5421.3318.76>100
3a₅ 9.8214.6518.9815.03>100
3c₃ 15.6313.2125.4322.11>100
3c₅ 18.9119.8730.1228.45>100
5-FU 31.9826.3445.4438.76-
Cisplatin 10.1215.6012.8711.98-

Data is representative and compiled from published studies.[2] 5-FU (5-fluorouracil) and Cisplatin are standard chemotherapy drugs used as positive controls.

Experimental Protocols: In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the quinoline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4][5]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.[4]

Mandatory Visualization: Synthesis of 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives

G Acetanilide Substituted Acetanilide Vilsmeier_Haack Vilsmeier-Haack Reaction (POCl₃, DMF) Acetanilide->Vilsmeier_Haack Carbaldehyde 2-Chloroquinoline-3- carbaldehyde Vilsmeier_Haack->Carbaldehyde Condensation Condensation Carbaldehyde->Condensation Final_Product 2-Chloro-3-(1H-benzo[d]imidazol-2-yl) quinoline Derivatives Condensation->Final_Product o_Phenylenediamine o-Phenylenediamine Derivatives o_Phenylenediamine->Condensation G N_Arylacetamide N-Arylacetamides Vilsmeier_Haack Vilsmeier-Haack Reaction N_Arylacetamide->Vilsmeier_Haack Formyl_Quinoline 2-Chloro-3-formyl quinolines Vilsmeier_Haack->Formyl_Quinoline Hydrazine_Reaction Reaction with Phenyl Hydrazine Formyl_Quinoline->Hydrazine_Reaction Hydrazone Hydrazone Intermediate Hydrazine_Reaction->Hydrazone Cyclization Cyclization with Chloroacetyl chloride Hydrazone->Cyclization Final_Product Azetidin-2-one Fused Quinoline Derivatives Cyclization->Final_Product G Start Start Prepare_Mixture Prepare Reaction Mixture (Test Compound + BSA) Start->Prepare_Mixture Incubate_37C Incubate at 37°C for 20 min Prepare_Mixture->Incubate_37C Heat_70C Heat at 70°C for 10 min Incubate_37C->Heat_70C Cool Cool to Room Temperature Heat_70C->Cool Measure_Absorbance Measure Absorbance at 660 nm Cool->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

References

Spectroscopic Analysis: A Comparative Guide to 2-Chloro-3-methylaniline and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the key intermediate 2-Chloro-3-methylaniline with its common synthetic precursors: 3-methylaniline and 2-methyl-3-nitroaniline. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development. This document presents a summary of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound ~3400-3500 (two bands), ~3000-3100, ~1620, ~1250-1335N-H stretch (primary amine), Aromatic C-H stretch, N-H bend, Aromatic C-N stretch
3-Methylaniline 3433, 3356, 3030-3100, 1620, 1275N-H stretch (primary amine), Aromatic C-H stretch, N-H bend, Aromatic C-N stretch[1]
2-Methyl-3-nitroaniline ~3400-3500 (two bands), ~1530, ~1350N-H stretch (primary amine), Asymmetric NO₂ stretch, Symmetric NO₂ stretch
N-(2-chloro-3-methylphenyl)acetamide ~3250-3300, ~1660, ~1540N-H stretch (secondary amide), C=O stretch (Amide I), N-H bend (Amide II)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

CompoundAromatic ProtonsMethyl Protons (-CH₃)Amine/Amide Protons (-NH₂/-NH)
This compound ~6.6-7.1~2.3~3.8 (broad)
3-Methylaniline ~6.5-7.1~2.3~3.6 (broad)
2-Methyl-3-nitroaniline ~6.8-7.5~2.5~5.5 (broad)
N-(2-chloro-3-methylphenyl)acetamide ~7.0-7.8~2.2 (Ar-CH₃), ~2.1 (CO-CH₃)~8.0 (broad)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

CompoundAromatic CarbonsMethyl Carbon (-CH₃)
This compound ~115-145~18
3-Methylaniline ~112-140~21
2-Methyl-3-nitroaniline ~115-150~17
N-(2-chloro-3-methylphenyl)acetamide ~120-140~20 (Ar-CH₃), ~24 (CO-CH₃)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound 141/143 (due to ³⁵Cl/³⁷Cl isotopes)106 [M-Cl]⁺
3-Methylaniline 107106 [M-H]⁺, 77 [C₆H₅]⁺
2-Methyl-3-nitroaniline 152136 [M-O]⁺, 122 [M-NO]⁺, 106 [M-NO₂]⁺
N-(2-chloro-3-methylphenyl)acetamide 183/185 (due to ³⁵Cl/³⁷Cl isotopes)141/143 [M-COCH₂]⁺, 106 [M-COCH₂-Cl]⁺

Synthesis and Logical Relationship

The synthesis of this compound commonly proceeds through the nitration of 3-methylaniline followed by reduction, or through the chlorination and subsequent reduction of a nitrotoluene derivative. The following diagram illustrates a common synthetic pathway.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product 3-Methylaniline 3-Methylaniline 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline 3-Methylaniline->2-Methyl-3-nitroaniline Nitration (HNO₃, H₂SO₄) This compound This compound 2-Methyl-3-nitroaniline->this compound 1. Chlorination 2. Reduction

A simplified synthetic pathway to this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the analyte.

Methodology:

  • Sample Preparation: For liquid samples (e.g., 3-methylaniline), a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples (e.g., 2-methyl-3-nitroaniline, this compound), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) is recorded.

    • The sample is placed in the instrument's sample compartment.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify functional groups such as N-H (amines, amides), C=O (amides), and NO₂ (nitro compounds).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, providing detailed structural information.

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added (δ = 0.00 ppm).

    • The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition:

    • The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

    • ¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Analysis: The chemical shifts (δ), integration (for ¹H), and splitting patterns (multiplicity) of the signals are analyzed to deduce the structure of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule, which aids in structural confirmation.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For volatile compounds like anilines, GC-MS is a common choice.

  • Ionization: Electron Ionization (EI) is a standard technique for these types of molecules, which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

  • Data Analysis: The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern provides clues about the structure of the molecule. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M⁺ and M+2 peaks for chlorinated compounds.

References

Performance Showdown: 2-Chloro-3-methylaniline as a Dye Intermediate Versus Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of intermediates in the synthesis of azo dyes is a critical decision that influences the final product's performance, purity, and cost-effectiveness. This guide provides an objective comparison of 2-Chloro-3-methylaniline as a dye intermediate against its alternatives, supported by available experimental data.

This compound is a versatile aromatic amine widely employed as an intermediate in the manufacturing of dyes and pigments.[1] The presence of both a chlorine atom and a methyl group on the aniline (B41778) ring influences its reactivity and the properties of the resulting dyes. Specifically, the chlorine atom enhances its reactivity in electrophilic substitution reactions, which are fundamental to the dye manufacturing process.[1] This intermediate is particularly utilized in the synthesis of azo dyes, a large and important class of synthetic colorants.

Comparative Performance Analysis

To provide a clear performance benchmark, this guide compares this compound with a close structural isomer, 3-Chloro-2-methylaniline (B42847), and another common dye intermediate, 3-chloroaniline (B41212). While direct head-to-head comparative studies under identical conditions are limited in publicly available literature, the following data, compiled from various sources, offers valuable insights into their relative performance in azo dye synthesis.

Data Presentation
Performance MetricThis compound3-Chloro-2-methylaniline (Alternative 1)3-chloroaniline (Alternative 2)
Intermediate Synthesis Yield 77-85% (Sodium Polysulfide Method)[1]98.08% (Sodium Polysulfide Method)[2]Data not readily available
Intermediate Purity >99% (Sodium Polysulfide Method)[1]99.80% (Gas Chromatography)[2]Data not readily available
Resulting Dye Color Typically yields red to scarlet dyesUsed in the synthesis of Dye DB-50 (red)[3]Can be used to produce a range of red dyes
Light Fastness of Dye Data not readily availableData not readily availableGood (Ratings of 5 to 6 on a scale of 1-8)[4]
Wash Fastness of Dye Data not readily availableData not readily availableGood[4]
Rubbing Fastness of Dye Data not readily availableData not readily availableGood[4]

Note: The fastness properties are highly dependent on the coupling agent used and the dyeing substrate. The data for 3-chloroaniline is based on its use in disazo disperse dyes on polyester (B1180765) and nylon 66 fabrics.[4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of an azo dye from an aromatic amine. These protocols can be adapted for this compound and its alternatives.

Diazotization of Aromatic Amine
  • Dissolve the aromatic amine (e.g., this compound) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, ensuring the temperature does not exceed 5°C.

  • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

Azo Coupling
  • In a separate vessel, dissolve the coupling agent (e.g., β-naphthol) in an aqueous solution of sodium hydroxide (B78521) and cool it to 0-5°C.

  • Slowly add the previously prepared cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

  • Maintain the temperature below 5°C and continue stirring for 1-2 hours.

  • The precipitated azo dye is then collected by filtration, washed with cold water until neutral, and dried.

Mandatory Visualizations

Signaling Pathway: Azo Dye Synthesis

AzoDyeSynthesis A Aromatic Amine (e.g., this compound) C Diazonium Salt A->C Diazotization (0-5°C) B NaNO2 + HCl B->C E Azo Dye C->E Azo Coupling (<5°C) D Coupling Agent (e.g., β-naphthol) D->E

Caption: Generalized reaction pathway for the synthesis of an azo dye.

Experimental Workflow: Dye Performance Evaluation

DyeEvaluationWorkflow cluster_synthesis Dye Synthesis cluster_application Dye Application cluster_testing Performance Testing S1 Diazotization of This compound S2 Azo Coupling with Naphthol Derivative S1->S2 S3 Isolation and Purification S2->S3 A1 Preparation of Dye Bath S3->A1 A2 Dyeing of Polyester Fabric A1->A2 A3 Washing and Drying A2->A3 T1 Colorimetric Analysis (λmax) A3->T1 T2 Light Fastness Test A3->T2 T3 Wash Fastness Test A3->T3 T4 Rubbing Fastness Test A3->T4

Caption: Workflow for the synthesis, application, and performance evaluation of a disperse dye.

Discussion and Conclusion

Based on the available data, both this compound and its isomer 3-Chloro-2-methylaniline are effective intermediates for the synthesis of azo dyes, particularly in the red color range. While 3-Chloro-2-methylaniline shows a significantly higher reported synthesis yield and purity for the intermediate itself, the performance of the final dye is influenced by a multitude of factors including the choice of coupling agent and the dyeing process parameters.

The fastness properties of dyes derived from 3-chloroaniline are reported to be good, suggesting that dyes from this compound would likely exhibit similar performance due to their structural similarity. The presence of the methyl group in this compound may offer subtle advantages in terms of solubility and affinity to certain synthetic fibers compared to unsubstituted chloroanilines.

For researchers and professionals, the choice between this compound and its alternatives will depend on a careful consideration of the desired final dye properties, target cost, and the specific synthesis and application conditions. Further direct comparative studies are warranted to provide a more definitive performance ranking of these closely related dye intermediates.

References

In-Silico Toxicity Prediction: A Comparative Guide for 2-Chloro-3-methylaniline and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of chemical safety assessment, in-silico toxicology has emerged as a powerful tool for predicting the adverse effects of chemicals, reducing reliance on animal testing and accelerating the drug development process.[1][2] This guide provides a comparative analysis of the in-silico predicted toxicity of 2-Chloro-3-methylaniline, an aromatic amine used in the synthesis of dyes and pigments, and its potential metabolites.[3][4] Aromatic amines are a class of compounds well-studied for their potential to induce mutations and cancer, making them ideal candidates for in-silico assessment using Quantitative Structure-Activity Relationship (QSAR) models.[5][6] This guide is intended for researchers, scientists, and drug development professionals to illustrate the application of computational methods in predicting and comparing the toxicological profiles of a parent compound and its metabolic derivatives.

Metabolic Pathways of this compound

The metabolic activation of aromatic amines is a critical step in their mechanism of toxicity, often leading to the formation of reactive metabolites that can interact with cellular macromolecules like DNA. The primary metabolic pathway for aromatic amines involves N-oxidation by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxyarylamines.[7] These intermediates can be further bioactivated through O-acetylation or O-sulfonation to form reactive N-acetoxyarylamines or N-sulfonyloxyarylamines, which can form DNA adducts, leading to mutagenicity and carcinogenicity. Another important metabolic pathway is ring oxidation, which can lead to the formation of phenolic derivatives.

Below is a diagram illustrating the plausible metabolic pathways of this compound.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound N-hydroxy-2-chloro-3-methylaniline N-hydroxy-2-chloro-3-methylaniline This compound->N-hydroxy-2-chloro-3-methylaniline CYP450 (N-oxidation) 2-Amino-6-chloro-3-methylphenol 2-Amino-6-chloro-3-methylphenol This compound->2-Amino-6-chloro-3-methylphenol CYP450 (Ring oxidation) N-acetoxy-2-chloro-3-methylaniline N-acetoxy-2-chloro-3-methylaniline N-hydroxy-2-chloro-3-methylaniline->N-acetoxy-2-chloro-3-methylaniline NAT N-sulfonyloxy-2-chloro-3-methylaniline N-sulfonyloxy-2-chloro-3-methylaniline N-hydroxy-2-chloro-3-methylaniline->N-sulfonyloxy-2-chloro-3-methylaniline SULT Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates 2-Amino-6-chloro-3-methylphenol->Glucuronide/Sulfate Conjugates UGT/SULT DNA Adducts DNA Adducts N-acetoxy-2-chloro-3-methylaniline->DNA Adducts N-sulfonyloxy-2-chloro-3-methylaniline->DNA Adducts Excretion Excretion Glucuronide/Sulfate Conjugates->Excretion Mutagenicity/Carcinogenicity Mutagenicity/Carcinogenicity DNA Adducts->Mutagenicity/Carcinogenicity

Metabolic activation of this compound.

Comparative In-Silico Toxicity Predictions

The following tables summarize the predicted toxicity of this compound and its key metabolites using various in-silico models. The predictions are compared with available experimental data.

Table 1: Mutagenicity Predictions

CompoundIn-Silico ModelPredictionExperimental Data (Ames Test)
This compound Derek NexusPlausible mutagenPositive in S. typhimurium TA100 with metabolic activation.[4]
Toxtree (Cramer rules)High (Class III)
N-hydroxy-2-chloro-3-methylaniline Derek NexusProbable mutagenNot available
Toxtree (Cramer rules)High (Class III)
N-acetoxy-2-chloro-3-methylaniline Derek NexusConfirmed mutagenNot available
Toxtree (Cramer rules)High (Class III)

Table 2: Carcinogenicity Predictions

CompoundIn-Silico ModelPredictionExperimental Data (Rodent Bioassay)
This compound LeadscopeProbable carcinogenLimited evidence of carcinogenicity in male rats.
VEGA QSARCarcinogen
N-hydroxy-2-chloro-3-methylaniline LeadscopeProbable carcinogenNot available
VEGA QSARCarcinogen
N-acetoxy-2-chloro-3-methylaniline LeadscopeHigh probability of carcinogenicityNot available
VEGA QSARCarcinogen

Table 3: Other Toxicity Endpoint Predictions

CompoundIn-Silico ModelEndpointPredictionExperimental Data
This compound Derek NexusSkin SensitizationPlausible sensitizerCauses skin irritation.[3]
HepatotoxicityPlausible hepatotoxicantNot available
MethemoglobinemiaPlausibleChloro-derivatives of toluidines are potent in causing methemoglobinemia.[8]
N-hydroxy-2-chloro-3-methylaniline Derek NexusHepatotoxicityProbable hepatotoxicantNot available
MethemoglobinemiaProbableNot available

Experimental and In-Silico Methodologies

In-Silico Toxicity Prediction Workflow

The general workflow for in-silico toxicity prediction involves several key steps, from data collection to model application and interpretation.

G cluster_0 Data Input cluster_1 Model Selection & Application cluster_2 Output & Interpretation cluster_3 Decision Making A Chemical Structure (SMILES, InChI) B Select Appropriate Model (e.g., QSAR, Expert System) A->B C Calculate Molecular Descriptors B->C D Run Prediction C->D E Prediction Result (e.g., Toxic/Non-toxic, Potency) D->E F Assess Reliability (Applicability Domain) E->F G Expert Review F->G H Risk Assessment G->H

A typical workflow for in-silico toxicity prediction.
Key In-Silico Models

  • Derek Nexus (Expert Rule-based): This system uses a knowledge base of toxicological alerts (structural fragments associated with toxicity) to predict the likelihood of a chemical causing a specific toxic endpoint.

  • Toxtree (Decision Tree): An open-source software that applies decision tree approaches, such as the Cramer classification scheme, to predict toxicity.

  • Leadscope (Statistical-based QSAR): This platform builds predictive models based on large datasets of chemical structures and their corresponding biological activities.

  • VEGA QSAR (Consensus Models): A collection of QSAR models for various toxicological endpoints. It provides predictions from multiple models and a consensus prediction.

Experimental Protocols
  • Ames Test (Bacterial Reverse Mutation Assay): This is a widely used in vitro assay to assess the mutagenic potential of chemicals. Strains of Salmonella typhimurium with mutations in the histidine operon are exposed to the test chemical with and without a metabolic activation system (S9 mix). Mutagenic compounds will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

  • Rodent Carcinogenicity Bioassay: This is a long-term in vivo study, typically conducted in rats and mice, to evaluate the carcinogenic potential of a chemical. Animals are exposed to the test substance for a major portion of their lifespan, and the incidence of tumors is compared between treated and control groups.

Logical Comparison of Toxicity

The in-silico data suggests a clear trend in the toxic potential of this compound and its metabolites. The following decision tree illustrates the logical relationship between metabolism and the key toxic endpoints.

G This compound This compound Metabolism Metabolism This compound->Metabolism N-oxidation N-oxidation Metabolism->N-oxidation Major Pathway Ring Oxidation Ring Oxidation Metabolism->Ring Oxidation Minor Pathway Bioactivation Bioactivation N-oxidation->Bioactivation Detoxification Detoxification Ring Oxidation->Detoxification Reactive Metabolites Reactive Metabolites Bioactivation->Reactive Metabolites Yes Stable Metabolites Stable Metabolites Bioactivation->Stable Metabolites No Detoxification->Stable Metabolites High Toxicity High Toxicity Reactive Metabolites->High Toxicity Low Toxicity Low Toxicity Stable Metabolites->Low Toxicity

Decision tree for toxicity comparison.

Conclusion

The in-silico analysis strongly suggests that the toxicity of this compound is largely dependent on its metabolic activation. The parent compound itself shows alerts for toxicity, but its N-hydroxylated and subsequently activated metabolites are predicted to be more potent mutagens and carcinogens. This is consistent with the known mechanisms of toxicity for aromatic amines.[6] The predictions from various in-silico models are in good agreement with the limited available experimental data, highlighting the utility of these computational tools in prioritizing chemicals for further testing and in understanding their potential hazards. For a comprehensive risk assessment, these in-silico predictions should be further substantiated with targeted in-vitro and in-vivo studies.

References

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Chloro-3-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of 2-Chloro-3-methylaniline and its derivatives. While specific Quantitative Structure-Activity Relationship (QSAR) studies on this compound are not extensively available in current literature, this document outlines the foundational data and methodologies required for such an analysis. By presenting available experimental data and detailing relevant protocols, this guide serves as a valuable resource for researchers aiming to develop QSAR models to predict the biological activities of this class of compounds.

Comparative Biological Activity of this compound and Related Derivatives

This compound and its analogs, as part of the broader class of chlorinated anilines, have been investigated for various biological activities, most notably for their antimicrobial potential and inherent toxicity. The following table summarizes the available quantitative data on these activities. The data presented here is compiled from various sources and serves as a baseline for future QSAR studies.

Compound/DerivativeBiological ActivityEndpointValueOrganism/Cell Line
2-ChloroanilineAcute Oral ToxicityLD50256 mg/kgMouse
2-ChloroanilineAcute Inhalation ToxicityLC50>4.406 mg/LRat
2-ChloroanilineHematotoxicityLOAEL10 mg/kg/dayRat[1]
Substituted AnilidesAntibacterialpMIC>1.59B. subtilis[2]
Substituted AnilidesAntifungalpMIC>1.75C. albicans[2]
4-amino-3-chloro-5-nitrobenzotrifluorideAntibacterialMIC100 µg/mLV. parahaemolyticus[3]
2-iodo-4-trifluoromethylanilineAntibacterialMIC50 µg/mLV. parahaemolyticus[3]

Note: Data for this compound is limited; related chloroaniline data is provided for a comparative context.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable QSAR modeling. Below are methodologies for key assays relevant to the biological activities of this compound derivatives.

2.1. Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for quantifying the in vitro antimicrobial activity of a compound.[4]

  • Materials:

    • This compound derivatives

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

    • 96-well microtiter plates

    • 0.5 McFarland turbidity standard

    • Spectrophotometer (optional)

  • Procedure:

    • Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and their turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]

    • Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in CAMHB within the 96-well plates to achieve a range of concentrations.[4]

    • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. Positive (broth with bacteria and a standard antibiotic), negative (broth with bacteria and solvent), and sterility (broth only) controls are included. The plates are incubated at 37°C for 16-20 hours.[4]

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[4]

2.2. Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to evaluate cell viability by measuring the metabolic activity of cells.[5]

  • Materials:

    • Mammalian cell line (e.g., HeLa, HepG2)

    • Complete cell culture medium

    • This compound derivatives

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6]

    • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (medium with solvent) and a blank control (medium only) are included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

    • MTT Addition and Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

    • Formazan Solubilization and Measurement: A solubilization solution is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[7]

QSAR Modeling Workflow and Key Descriptors

A QSAR model aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8] The following workflow outlines the typical steps in developing a QSAR model for this compound derivatives.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Model Application DataCollection Data Collection (Biological Activity Data) StructurePreparation 2D/3D Structure Generation & Optimization DataCollection->StructurePreparation DescriptorCalculation Molecular Descriptor Calculation StructurePreparation->DescriptorCalculation DataSplit Data Splitting (Training & Test Sets) DescriptorCalculation->DataSplit FeatureSelection Feature Selection DataSplit->FeatureSelection ModelBuilding Model Building (e.g., MLR, PLS) FeatureSelection->ModelBuilding InternalValidation Internal Validation (e.g., Cross-validation) ModelBuilding->InternalValidation ExternalValidation External Validation ModelBuilding->ExternalValidation InternalValidation->ModelBuilding Prediction Prediction of New Compound Activity ExternalValidation->Prediction Interpretation Mechanistic Interpretation Prediction->Interpretation

A general workflow for developing a QSAR model.

Key Physicochemical Descriptors for Aniline (B41778) Derivatives

The selection of appropriate molecular descriptors is a critical step in QSAR model development. For aniline derivatives, the following types of descriptors are often relevant.[9][10]

Descriptor ClassExamplesRelevance to Biological Activity
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesInfluence interactions with biological targets and reactivity.
Steric Molar refractivity, Molecular volume, Surface areaGovern how a molecule fits into a receptor or active site.
Hydrophobicity LogP (octanol-water partition coefficient)Affects membrane permeability and transport to the target site.
Topological Molecular connectivity indices, Wiener indexDescribe the branching and shape of the molecule.
Thermodynamic Heat of formation, Gibbs free energyRelate to the stability and reactivity of the molecule.

Signaling Pathways and Mechanistic Insights

While the precise molecular mechanisms of this compound are not fully elucidated, related aniline compounds are known to induce toxicity through mechanisms such as the formation of methemoglobin, leading to hemolytic anemia.[1] The diagram below illustrates a hypothesized pathway for aniline-induced cytotoxicity.

Aniline_Toxicity_Pathway Aniline Aniline Derivative Metabolism Metabolic Activation (e.g., N-hydroxylation) Aniline->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites Methemoglobin Methemoglobin Formation ReactiveMetabolites->Methemoglobin OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress Hemolysis Hemolysis Methemoglobin->Hemolysis CellDamage Cellular Damage OxidativeStress->CellDamage Hemolysis->CellDamage

Hypothesized pathway of aniline-induced cytotoxicity.

This guide provides a framework for researchers to build upon. By systematically gathering experimental data on the biological activities of this compound derivatives and applying the principles of QSAR, it is possible to develop predictive models that can accelerate the discovery and development of new, safer, and more effective chemical entities.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-3-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Chloro-3-methylaniline is a critical aspect of laboratory safety and environmental responsibility. This substance is classified as a hazardous material and poses risks to both human health and aquatic ecosystems.[1][2][3][4] Adherence to proper disposal protocols is mandatory to mitigate these risks and ensure compliance with regulatory standards.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield, compliant with NIOSH (US) or EN 166 (EU) standards.[5][6]Protects against splashes and potential contact with vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] Always inspect gloves for integrity before use.Prevents dermal absorption, which can be a significant route of exposure.
Body Protection A laboratory coat or a chemical-resistant suit is essential.[1][2][5]Minimizes the risk of skin contact from spills or splashes.
Respiratory Protection A respirator may be necessary if there is a risk of inhaling dust or vapors.[2][5][7]Protects the respiratory system from irritation and toxic effects.[8]

Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to contain the contamination and prevent further exposure.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area : Immediately alert personnel in the vicinity and restrict access to the spill area.[5]

  • Ensure Adequate Ventilation : Work in a well-ventilated area to disperse any vapors.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, dry sand, or earth to soak up the spilled chemical.[3][6][9][10]

  • Collect Contaminated Material : Carefully collect the absorbent material and place it into a suitable, closed container for disposal.[6][11]

  • Decontaminate the Area : Clean the spill area thoroughly. All cleaning materials must also be treated as hazardous waste.[5]

  • Label for Disposal : Clearly label the container with "Hazardous Waste" and the chemical name, "this compound".[5]

Waste Disposal Protocol

The disposal of this compound must be handled as hazardous waste and managed by a licensed disposal company.[3][6][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][6][9]

Detailed Disposal Methodology:

  • Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization : Place all waste, including contaminated materials from spills, into a designated, sealable, and properly labeled hazardous waste container.[3][5][6][7][9]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[5]

  • Temporary Storage : Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[7][13] Ensure it is stored away from incompatible materials such as strong oxidizing agents and acids.[1][3]

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5] The primary methods of disposal are typically incineration in a licensed facility or burial in a specially licensed landfill.[2][7]

  • Regulatory Compliance : All disposal activities must be conducted in strict accordance with local, regional, and national hazardous waste regulations.[1][2][9][10]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

cluster_prep Preparation & Spill Response cluster_waste Waste Handling & Disposal A Don Appropriate PPE B Spill Occurs C Contain Spill with Inert Absorbent B->C D Collect Contaminated Material C->D E Place Waste in Labeled, Sealed Container D->E Transfer for Disposal F Store in Designated Hazardous Waste Area E->F G Arrange for Professional Disposal F->G H Final Disposal (Incineration/Landfill) G->H I Start: Handling this compound I->A I->E Routine Waste Generation

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2-Chloro-3-methylaniline, ensuring the well-being of laboratory personnel and adherence to safety standards. The following procedural guidance is designed to directly address operational questions, from personal protective equipment (PPE) to disposal plans, fostering a secure research environment.

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented below. This information is critical for a comprehensive risk assessment.

PropertyValue
Molecular Formula C₇H Cl N[1]
Molecular Weight 141.60 g/mol [1]
CAS Number 29027-17-6[1]
Physical State Typically a liquid at room temperature[2]
Boiling Point 115–117°C at 10 mmHg[2]
Purity ≥99% (via gas chromatography)[2]

Toxicological Profile: [2]

  • Acute Toxicity (Oral): Toxic if swallowed.

  • Acute Toxicity (Dermal): Toxic in contact with skin.

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure comprehensive protection against the hazards associated with this compound.

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended where splashing is a risk.[3][4]Europe EN 166, US OSHA 29 CFR 1910.133[5]
Hand Protection Chemical-resistant gloves (e.g., PVC). Glove suitability and durability depend on the frequency and duration of contact.[3]Europe EN 374, US F739[3]
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate where risk assessment shows air-purifying respirators are necessary. If the respirator is the sole means of protection, use a full-face supplied air respirator.[6]NIOSH (US) or CEN (EU)[7]
Body Protection Protective overalls and safety footwear (e.g., rubber boots).[3]

Important Note on PPE: Do not wear contact lenses when handling this chemical as they can absorb and concentrate irritants.[3] After using gloves, hands should be washed and dried thoroughly.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact.

Experimental Workflow:

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling Engineering_Controls Ensure proper ventilation (fume hood). PPE Don appropriate PPE. Engineering_Controls->PPE Handling_Chemical Handle with care, avoiding skin/eye contact and inhalation. PPE->Handling_Chemical Spill_Kit Keep a spill kit readily available. Handling_Chemical->Spill_Kit Waste_Collection Collect waste in a labeled, sealed container. Handling_Chemical->Waste_Collection Disposal_Procedure Dispose of as hazardous waste via a licensed company. Waste_Collection->Disposal_Procedure Decontamination Decontaminate work surfaces. Disposal_Procedure->Decontamination Hand_Washing Wash hands thoroughly. Decontamination->Hand_Washing

Caption: Workflow for Handling this compound.

Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][8] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]

  • Precautions for Safe Handling: Avoid all personal contact, including inhalation of vapors or mist.[6] Do not eat, drink, or smoke in the handling area.[4]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[8] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]

Spill Management:

  • Minor Spills: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the chemical.[8] Place the absorbed material into a suitable, closed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and move upwind.[3] Wear a self-contained breathing apparatus and full protective clothing.[3] Prevent the spillage from entering drains or water courses.[3] Contain the spill and collect the material for disposal.[3]

Disposal Plan:

  • Waste Disposal: this compound and any contaminated materials must be disposed of as hazardous waste.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Do not allow the product to enter drains.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-methylaniline
Reactant of Route 2
2-Chloro-3-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.